Leriglitazone
Description
Leriglitazone is under investigation in clinical trial NCT03917225 (A Clinical Study to Evaluate the Effect of MIN-102 on the Progression of Friedreich's Ataxia in Male and Female Patients).
This compound is an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, this compound selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
PPAR gamma agonist
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
| Record name | Leriglitazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leriglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LERIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Leriglitazone's Modulation of PPAR Gamma Signaling Pathways: A Technical Whitepaper
Abstract
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist with the ability to penetrate the central nervous system (CNS).[1][2] As a key regulator of gene expression, PPARγ is critically involved in mitochondrial biogenesis, energy metabolism, and the inflammatory response.[3][4] this compound activates PPARγ, triggering a cascade of downstream effects that collectively address the multifaceted pathology of neurodegenerative and neuroinflammatory disorders.[5] Its mechanism of action involves the restoration of mitochondrial function, attenuation of neuroinflammation, reduction of oxidative stress, and promotion of remyelination. This whitepaper provides an in-depth technical overview of this compound's engagement with the PPARγ signaling pathway, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological processes. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics for CNS diseases such as X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA).
Introduction to this compound and the PPAR Gamma Target
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in adipose tissue but is also present in various brain cells, including neurons and glia. PPARγ plays a pivotal role in regulating systemic energy homeostasis, lipid metabolism, and inflammation. In the context of neurodegenerative diseases, dysfunction in pathways governed by PPARγ—such as mitochondrial dysregulation, oxidative stress, and chronic neuroinflammation—are common pathological hallmarks.
This compound emerges as a promising therapeutic agent designed to specifically target and activate PPARγ within the CNS. As a metabolite of pioglitazone, it has been engineered for sufficient brain penetration, allowing for engagement with its target at concentrations that can be safely achieved in humans. By activating PPARγ, this compound modulates the expression of a wide array of genes, leading to pleiotropic effects that counteract the complex pathophysiology of diseases like X-ALD and FRDA.
Core Mechanism: Activation of the PPAR Gamma Signaling Pathway
The fundamental mechanism of this compound's action begins with its binding to and activation of the PPARγ receptor. This activation initiates a series of molecular events that ultimately alter gene transcription.
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Ligand Binding: this compound binds to the ligand-binding domain of PPARγ.
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Heterodimerization: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).
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PPRE Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
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Gene Transcription: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, most notably the PPARγ coactivator 1-alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. This action initiates the transcription of downstream genes involved in multiple restorative pathways. Conversely, PPARγ activation can also repress the transcription of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.
Pleiotropic Effects on Downstream Pathways
This compound's activation of PPARγ results in the modulation of several critical biological pathways that are dysfunctional in many neurodegenerative diseases.
Restoration of Mitochondrial Function and Biogenesis
A primary consequence of this compound-mediated PPARγ activation is the enhancement of the PPARγ/PGC-1α pathway, which is crucial for mitochondrial health.
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Increased Mitochondrial Biogenesis: Activation of this axis upregulates nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the replication of mitochondrial DNA and the synthesis of new mitochondria.
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Improved Bioenergetics: this compound restores mitochondrial function and energy production, leading to increased ATP concentrations and improved fatty acid β-oxidation. This is particularly relevant in FRDA, where frataxin deficiency impairs mitochondrial function.
Attenuation of Neuroinflammation
Chronic neuroinflammation is a key driver of neuronal damage. This compound exerts potent anti-inflammatory effects through several mechanisms.
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NF-κB Repression: Activated PPARγ interferes with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the transcription of inflammatory cytokines.
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Microglial Modulation: It reduces the activation of microglia and macrophages, shifting them away from a pro-inflammatory phenotype.
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Blood-Brain Barrier (BBB) Integrity: this compound helps prevent the endothelial damage that disrupts the BBB, a critical early event in the progression of cerebral ALD (cALD). Clinical data shows a reduction in plasma MMP-9, a marker of BBB integrity.
Neuroprotection and Remyelination
This compound also demonstrates direct neuroprotective and restorative properties.
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Oligodendrocyte Support: It promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.
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Myelin Debris Clearance: In vitro models show that this compound increases the clearance of myelin debris, a necessary step for remyelination to occur.
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Axonal Protection: In clinical trials, stable neurofilament light chain (NfL) levels in treated patients suggest a reduction in axonal degeneration.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound have been quantified across a range of studies, from cellular models to large-scale clinical trials.
Table 1: Summary of Key Preclinical Findings
| Model System | Disease Modeled | Key Quantitative Finding | Reference |
|---|---|---|---|
| Primary Rodent Neurons/Astrocytes | X-ALD | Increased ATP concentration; Decreased oxidative stress | |
| FRDA Patient Fibroblasts | Friedreich's Ataxia | Significantly increased markers of mitochondrial biogenesis | |
| Frataxin-deficient Cardiomyocytes | Friedreich's Ataxia | Prevention of lipid droplet accumulation | |
| YG8sR Mouse Model | Friedreich's Ataxia | Improved motor function deficit |
| AMN Mouse Models | Adrenomyeloneuropathy | Restored markers of mitochondrial function and inflammation in spinal cord | |
Table 2: Efficacy Data from the ADVANCE Trial (Phase 2/3, Adrenomyeloneuropathy)
| Endpoint / Biomarker | This compound Group | Placebo Group | Outcome | Reference |
|---|---|---|---|---|
| Development of Progressive cALD | 0 of 77 patients | 6 of 39 patients | Occurrence only in the placebo group | |
| Plasma MMP-9 Levels | - | - | Significantly reduced with treatment | |
| Plasma Neurofilament Light (NfL) | - | - | Significantly increased in placebo patients with lesion progression, suggesting drug effect on reducing axonal degeneration | |
| Body Sway (Balance) | - | - | Clinically relevant differences favoring this compound |
| 6-Minute Walk Test | - | - | Primary endpoint not met | |
Table 3: Efficacy Data from the NEXUS Trial (Pivotal, Pediatric cALD)
| Endpoint | Result | Comparison to Natural History | Reference |
|---|---|---|---|
| Arrested Disease Criteria (at 96 wks) | 35% of patients (7 of 20) | Significantly greater than the 10% expected from natural history (p<0.05) |
| Clinical Stability | All 20 evaluable patients remained clinically stable | - | |
Table 4: Efficacy Data from Compassionate Use Study (Adult Progressive cALD)
| Endpoint | Result (N=13) | Follow-up | Reference |
|---|---|---|---|
| Clinical & Radiological Stability | 10 of 13 patients stabilized | Up to 2 years | |
| Gadolinium Enhancement | All 5 patients who presented with enhancement became gadolinium negative | Up to 2 years |
| Plasma NfL Levels | Stabilized in all 10 clinically stable patients | Up to 2 years | |
Key Experimental Methodologies
The investigation of this compound's effects on PPARγ signaling involves a multi-tiered approach, from molecular assays to human clinical trials.
In Vitro and Cellular Assays
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PPARγ Transactivation Assay:
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Objective: To quantify the ability of a compound to activate the PPARγ receptor.
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Protocol Outline:
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Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: an expression vector for human PPARγ, an expression vector for RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
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Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control.
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Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is directly proportional to the degree of PPARγ activation.
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Gene Expression Analysis (qPCR):
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Objective: To measure changes in the expression of PPARγ target genes.
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Protocol Outline:
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Cell Culture & Treatment: Patient-derived or animal-derived cells (e.g., astrocytes, fibroblasts) are treated with this compound.
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RNA Extraction: Total RNA is extracted from the cells.
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Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
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Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., PGC-1α, NF-κB subunits, olig2) to quantify their expression levels relative to a housekeeping gene.
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In Vivo Animal Models
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Adrenomyeloneuropathy (AMN) Mouse Models:
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Objective: To assess the therapeutic efficacy of this compound on motor function and underlying pathology in a model that mimics human AMN.
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Protocol Outline:
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Model: Use of a genetically modified mouse model of AMN (e.g., Abcd1 knockout mice).
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Administration: this compound is administered orally on a daily basis for a defined period.
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Behavioral Testing: Motor function and coordination are assessed using tests like the rotarod or open-field test.
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Biochemical and Histological Analysis: At the end of the study, tissues (e.g., spinal cord) are harvested to measure markers of oxidative stress, mitochondrial function, inflammation, and myelination via techniques like Western blotting, ELISA, and immunohistochemistry.
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Clinical Trial Protocols
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ADVANCE Trial (NCT03231878):
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Objective: To assess the efficacy and safety of this compound in adult male patients with AMN.
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Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial conducted at multiple international sites.
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Key Assessments:
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Primary Endpoint: Change from baseline in the Six-Minute Walk Test.
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Secondary Endpoints: Body sway, Expanded Disability Status Scale (EDSS), SSPROM, and safety.
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Exploratory Endpoints: MRI to monitor for the development of cerebral lesions and plasma biomarkers (NfL, MMP-9).
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Conclusion
This compound represents a targeted therapeutic strategy for complex neurodegenerative disorders by acting as a potent agonist of the PPARγ nuclear receptor. Its ability to penetrate the central nervous system allows it to engage with multiple pathological pathways at their source. By activating the PPARγ/PGC-1α axis, it restores mitochondrial biogenesis and function. Simultaneously, it exerts powerful anti-inflammatory effects by repressing the NF-κB pathway and promotes neuroprotection and remyelination. The quantitative data from a robust program of preclinical and clinical studies, particularly its demonstrated ability to halt the progression of devastating cerebral lesions in X-ALD patients, underscores its significant therapeutic potential. Further investigation and development of this compound are poised to provide a much-needed, disease-modifying treatment for patients with X-ALD, FRDA, and potentially other neuroinflammatory and neurodegenerative conditions.
References
Leriglitazone: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data for leriglitazone, a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This compound has demonstrated significant therapeutic potential in preclinical models for various central nervous system (CNS) disorders, largely attributed to its ability to penetrate the blood-brain barrier.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this promising therapeutic agent.
Executive Summary
This compound exhibits a favorable pharmacokinetic profile in multiple preclinical species, characterized by high oral bioavailability and significant brain penetration. Preclinical studies in mice, rats, and dogs have consistently shown robust systemic exposure following oral administration.[4] Notably, in rats, this compound demonstrates the ability to cross the blood-brain barrier, achieving therapeutic concentrations in the central nervous system.[1] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these crucial preclinical studies, and visualizes the key processes and pathways associated with this compound's mechanism of action and evaluation.
Pharmacokinetic Profile of this compound in Preclinical Models
The pharmacokinetic parameters of this compound have been evaluated in mice, rats, and dogs. The compound generally displays rapid absorption and high systemic exposure. While specific Cmax, Tmax, AUC, and half-life values from these preclinical studies are not publicly available in comprehensive tables, the reported high oral bioavailability across species underscores its excellent absorption and metabolic stability.
Table 1: Summary of Oral Bioavailability and Brain Penetration of this compound in Preclinical Models
| Species | Oral Bioavailability (%) | Brain Penetration | Reference |
| Mouse | 85 - 90 | Data not publicly available | |
| Rat | 85 - 90 | Unbound Brain-to-Plasma Ratio (Kpu,u): 0.25 | |
| Dog | 85 - 90 | Data not publicly available |
It is important to note that while the oral bioavailability is consistently reported as high, specific dose levels and corresponding plasma concentrations from these preclinical studies are not detailed in the available literature.
Detailed Experimental Protocols
While specific, detailed protocols for every cited study are proprietary, this section outlines the standard methodologies typically employed in preclinical pharmacokinetic and bioavailability studies for orally administered small molecules like this compound.
Oral Bioavailability Studies
A standard oral bioavailability study in preclinical models such as mice, rats, or dogs would typically involve the following steps:
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Animal Models: Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are fasted overnight prior to drug administration to ensure consistent absorption.
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Drug Formulation and Administration: this compound is typically formulated as a suspension for oral administration. A predetermined dose is administered via oral gavage for rodents or in a capsule for dogs.
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Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).
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Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
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Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
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Bioavailability Calculation: To determine absolute oral bioavailability, a separate cohort of animals is administered an intravenous (IV) dose of this compound. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Brain Penetration Studies
To assess the ability of this compound to cross the blood-brain barrier, a neuro-pharmacokinetic study is conducted, typically in rats:
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Animal Model and Dosing: Rats are administered a single oral dose of this compound.
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Sample Collection: At a predetermined time point corresponding to the expected peak plasma concentration, animals are euthanized, and both blood and brain tissue are collected.
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Sample Processing: Blood is processed to obtain plasma. The brain is homogenized to create a uniform sample.
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Bioanalytical Method: The concentrations of this compound in both plasma and brain homogenate are quantified using a validated LC-MS/MS method.
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Calculation of Brain-to-Plasma Ratio: The unbound brain-to-plasma ratio (Kpu,u) is calculated to assess the extent of brain penetration, taking into account the fraction of unbound drug in both plasma and brain tissue.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical workflow of a preclinical pharmacokinetic study.
Mechanism of Action of this compound.
Preclinical Pharmacokinetic Study Workflow.
Conclusion
This compound demonstrates a promising preclinical pharmacokinetic profile, highlighted by its high oral bioavailability across multiple species and its ability to penetrate the central nervous system. These characteristics are crucial for a drug candidate targeting neurodegenerative and neuroinflammatory diseases. While detailed quantitative pharmacokinetic parameters from preclinical studies are not extensively published, the available data strongly support the continued development of this compound. The experimental methodologies outlined in this guide provide a framework for the types of studies that have been conducted to establish the pharmacokinetic and bioavailability profile of this compound. The visualized pathways offer a clear understanding of its mechanism of action and the process by which its preclinical profile is evaluated. Further disclosure of detailed preclinical data would be beneficial for a more comprehensive public understanding of this compound's promising therapeutic potential.
References
Leriglitazone's Role in Mitochondrial Biogenesis and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leriglitazone, a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is emerging as a promising therapeutic agent for a range of neurological disorders characterized by mitochondrial dysfunction. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound promotes mitochondrial biogenesis and enhances mitochondrial function. We will explore the core signaling pathways modulated by this compound, present quantitative data from preclinical and clinical studies, detail key experimental protocols for assessing its efficacy, and provide visual representations of the underlying biological processes.
Introduction: The Central Role of Mitochondria in Neurological Health
Mitochondria are dynamic organelles essential for cellular energy production, calcium homeostasis, and the regulation of apoptosis. In the central nervous system (CNS), which has a high energy demand, mitochondrial integrity is paramount for neuronal survival and function. A growing body of evidence implicates mitochondrial dysfunction in the pathogenesis of numerous neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), and Rett syndrome.[1][2][3] This dysfunction can manifest as impaired energy production, increased oxidative stress, and altered mitochondrial dynamics, ultimately leading to neuronal cell death.
This compound (MIN-102) is a selective PPARγ agonist designed to cross the blood-brain barrier, allowing for targeted engagement of this critical nuclear receptor within the CNS.[4] By activating PPARγ, this compound initiates a cascade of transcriptional events that collectively enhance mitochondrial biogenesis and function, offering a potential therapeutic strategy to counteract the mitochondrial deficits observed in various neurological disorders.[1]
Mechanism of Action: The PPARγ/PGC-1α Signaling Pathway
The primary mechanism through which this compound exerts its effects on mitochondria is by activating the PPARγ coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis.
Signaling Cascade:
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PPARγ Activation: this compound binds to and activates PPARγ, a ligand-activated transcription factor.
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PGC-1α Upregulation: Activated PPARγ promotes the expression of PGC-1α.
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NRF1 and NRF2 Activation: PGC-1α co-activates Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2), which are key transcription factors.
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TFAM Expression: NRF1 and NRF2 then drive the expression of Mitochondrial Transcription Factor A (TFAM).
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Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it binds to mitochondrial DNA (mtDNA) and promotes its replication and the transcription of mitochondrial-encoded genes essential for the electron transport chain.
This coordinated upregulation of key regulatory factors leads to an increase in the number of mitochondria and an enhanced capacity for oxidative phosphorylation and ATP production.
This compound's core signaling pathway for mitochondrial biogenesis.
Quantitative Effects on Mitochondrial Biogenesis and Function
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and other PPARγ agonists on key markers of mitochondrial biogenesis and function.
Table 1: Gene Expression Changes in Mitochondrial Biogenesis Pathway
| Gene | Compound | Model System | Fold Change vs. Control | Reference |
| PGC-1α | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | ~1.5-fold (mRNA) | |
| NRF1 | Pioglitazone | Rat Hippocampus (Hypoxic-Ischemic Model) | >1.5-fold (mRNA) | |
| TFAM | Pioglitazone | Rat Hippocampus (Hypoxic-Ischemic Model) | >2.0-fold (mRNA) | |
| Frataxin | This compound | Rat Neurons (Frataxin-deficient) | 1.48-fold |
Note: Data for Pioglitazone is included as a representative PPARγ agonist to illustrate the expected magnitude of effect on PGC-1α, NRF1, and TFAM, as specific fold-change data for this compound on these genes were not available in the reviewed literature.
Table 2: Functional Improvements in Mitochondria
| Parameter | Compound | Model System | % Change vs. Control | Reference |
| ATP Production | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | +60% | |
| Basal Oxygen Consumption Rate (OCR) | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | Significant Increase | |
| Maximal Oxygen Consumption Rate (OCR) | Pioglitazone | Down Syndrome Human Fetal Fibroblasts | Significant Increase | |
| Mitochondrial Membrane Potential | This compound | Frataxin-deficient Dorsal Root Ganglia Neurons | Restored | |
| Superoxide Anion Concentration | This compound | Rett Syndrome Patient Fibroblasts | -20% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mitochondrial biogenesis and function.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Protocol:
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
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Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
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Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using the Seahorse XF Calibrant.
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Compound Loading: Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors at optimized concentrations:
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Port A: Oligomycin (ATP synthase inhibitor)
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Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)
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Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
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Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Quantitative PCR (qPCR) for Mitochondrial Gene Expression
This method is used to quantify the relative expression levels of genes involved in mitochondrial biogenesis.
Protocol:
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RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable RNA extraction kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers (for PGC-1α, NRF1, TFAM, etc.), and a SYBR Green master mix.
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Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Western Blotting for Mitochondrial Proteins
Western blotting is used to detect and quantify the protein levels of key mitochondrial biogenesis markers.
Protocol:
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Protein Extraction: Lyse control and this compound-treated cells in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PGC-1α, NRF1, TFAM, SOD2).
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
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Densitometry Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
This compound represents a promising therapeutic approach for neurological disorders with underlying mitochondrial dysfunction. Its ability to penetrate the blood-brain barrier and activate the PPARγ/PGC-1α pathway addresses a critical need in the treatment of these debilitating conditions. The preclinical and emerging clinical data strongly support its role in promoting mitochondrial biogenesis, enhancing mitochondrial function, and protecting against oxidative stress.
Future research should focus on further elucidating the downstream targets of the PPARγ/PGC-1α pathway modulated by this compound and exploring its potential synergistic effects with other therapeutic strategies. Continued investigation in well-designed clinical trials will be crucial to fully establish the efficacy and safety of this compound in various patient populations with neurodegenerative diseases. The comprehensive understanding of its mechanism of action, as outlined in this guide, will be instrumental in advancing its development and potential application in the clinic.
References
- 1. Mitochondrial modulation with this compound as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial modulation with this compound as a potential treatment for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoryx publishes mechanism of action of this compound in X-ALD in Science Translational Medicine journal [minoryx.com]
Leriglitazone for Friedreich's Ataxia: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, for the treatment of Friedreich's ataxia (FA). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a brain-penetrant PPARγ agonist designed to address the downstream consequences of frataoxin deficiency, the root cause of Friedreich's ataxia.[1][2] The pathophysiology of FA is characterized by reduced levels of the mitochondrial protein frataxin, leading to mitochondrial dysfunction, impaired energy production, oxidative stress, and neurodegeneration.[3] this compound's primary mechanism involves the activation of the PPARγ/PGC-1α pathway, which is known to be dysregulated in FA.[1] This activation aims to restore mitochondrial biogenesis and function, improve energy metabolism, and reduce oxidative stress and neuroinflammation.
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of Friedreich's ataxia.
Table 1: In Vitro Efficacy of this compound in Frataxin-Deficient Neurons
| Parameter | Model System | Treatment | Outcome | Reference |
| Frataxin Levels | Frataxin-deficient rat dorsal root ganglia (DRG) neurons | This compound | 48% increase | |
| Neuronal Survival | Frataxin-deficient rat DRG neurons | This compound | 44% increase | |
| Neurite Degeneration | Frataxin-deficient rat DRG neurons | This compound | Significant reduction | |
| α-fodrin Cleavage | Frataxin-deficient rat DRG neurons | This compound | Reduction in cleavage by calpain and caspase 3 | |
| Mitochondrial Membrane Potential | Frataxin-deficient rat DRG neurons | This compound | Restoration |
Table 2: In Vitro Efficacy of this compound in Frataxin-Deficient Cardiomyocytes
| Parameter | Model System | Treatment | Outcome | Reference |
| Lipid Droplet Accumulation | Frataxin-deficient primary neonatal cardiomyocytes | This compound | 42% reduction | |
| Frataxin Levels | Frataxin-deficient primary neonatal cardiomyocytes | This compound | No significant increase |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Friedreich's Ataxia (YG8sR Mice)
| Parameter | Test | Treatment | Outcome | Reference |
| Motor Function | Balance Beam Test | This compound (50 mg/kg/day) | Significant improvement | |
| Motor Function | Rotarod Test | This compound (50 mg/kg/day) | No significant impact | |
| Motor Function | Pole Test | This compound (50 mg/kg/day) | No significant impact | |
| Overall Motor Score | Combination of all three tests | This compound (50 mg/kg/day) | Significant improvement |
Table 4: Efficacy of this compound in Friedreich's Ataxia Patient Cells
| Parameter | Model System | Treatment | Outcome | Reference |
| Frataxin Levels | FA patient fibroblasts | This compound | Significant increase | |
| Mitochondrial Biogenesis Markers (e.g., PGC-1α) | FA patient fibroblasts | This compound | Significant increase |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Friedreich's Ataxia
References
Beyond PPAR Gamma: A Technical Guide to the Cellular Targets of Leriglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist being investigated for the treatment of central nervous system (CNS) disorders.[1][2] While its interaction with PPARγ is a key aspect of its mechanism of action, a growing body of preclinical and clinical evidence reveals that this compound's therapeutic potential extends to a multitude of cellular targets and pathways beyond classical PPARγ agonism.[3][4] This technical guide provides an in-depth exploration of these non-PPARγ-mediated effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pleiotropic cellular activities. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Cellular Targets and Mechanisms of Action
This compound's impact on cellular function is multifaceted, primarily converging on the mitigation of mitochondrial dysfunction, the reduction of oxidative stress, the attenuation of neuroinflammation, and the promotion of myelination.[3] These effects are interconnected and contribute to the neuroprotective properties observed in various preclinical models of neurodegenerative diseases.
Mitochondrial Biogenesis and Function
A central tenet of this compound's activity beyond PPARγ is its profound influence on mitochondrial health. In multiple disease models, this compound has been shown to enhance mitochondrial biogenesis and restore mitochondrial function.
Quantitative Data on Mitochondrial Effects
| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |
| Friedreich's Ataxia (FRDA) patient cells | Mitochondrial biogenesis markers | Not specified | Significantly increased | |
| hiPS-derived astrocytes from PKAN patients | Respiratory activity | 100 nM | Improved | |
| Rett syndrome model (fibroblasts and mice) | Bioenergetic alterations | 75 mg/kg/day (mice) | Recovered | |
| Frataxin-deficient dorsal root ganglia neurons | Mitochondrial respiratory activity | Not specified | Improved |
Signaling Pathway: Mitochondrial Biogenesis
This compound promotes mitochondrial biogenesis primarily through the activation of the PPARγ coactivator 1-alpha (PGC-1α) pathway. This leads to the increased expression of nuclear respiratory factor 1 (NRF1) and superoxide dismutase 2 (SOD2), key regulators of mitochondrial gene expression and antioxidant defense.
Oxidative Stress Reduction
Oxidative stress is a common pathological feature of many neurodegenerative diseases. This compound has demonstrated potent antioxidant effects in various preclinical models.
Quantitative Data on Oxidative Stress Markers
| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |
| Rett syndrome model (fibroblasts) | Oxidative stress | Not specified | Increased | |
| hiPS-derived astrocytes from PKAN patients | Oxidative stress | Not specified | Decreased | |
| Frataxin-deficient dorsal root ganglia neurons | Oxidative stress | Not specified | Improved | |
| Frataxin-deficient dorsal root ganglia neurons | Lipid peroxidation | Not specified | Almost completely rescued |
Signaling Pathway: NRF2-Mediated Antioxidant Response
This compound has been shown to normalize the levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates the expression of antioxidant proteins.
Neuroinflammation Modulation
Neuroinflammation is a critical component in the progression of many CNS disorders. This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.
Quantitative Data on Neuroinflammatory Markers
| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |
| X-ALD inflammatory pathway | NF-κB levels | Not specified | Decreased | |
| X-ALD model | Macrophage/microglial activation | Not specified | Reduced | |
| hiPS-derived astrocytes from PKAN patients | Inflammation | Not specified | Decreased | |
| Rett syndrome model (mice) | Anti-inflammatory effect | 75 mg/kg/day | Exerted |
Signaling Pathway: Inhibition of NF-κB Signaling
A key mechanism of this compound's anti-inflammatory action is the repression of the nuclear factor kappa B (NF-κB) pathway.
Myelination and Oligodendrocyte Support
This compound has shown potential in promoting remyelination by supporting the survival and differentiation of oligodendrocytes, the myelin-producing cells in the CNS.
Quantitative Data on Myelination
| Experimental System | Measured Parameter | This compound Concentration | Observed Effect | Reference |
| X-ALD model | Oligodendrocyte differentiation genes (olig2, neuroD1) | Not specified | Increased expression | |
| X-ALD model | Oligodendrocyte survival | Not specified | Promoted | |
| X-ALD model | Myelination | Not specified | Promoted |
Experimental Workflow: Oligodendrocyte Differentiation Assay
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's cellular targets.
Mitochondrial Respiration Analysis (Seahorse XF Assay)
This protocol is a representative method for assessing mitochondrial function.
1. Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a density of 20,000-80,000 cells/well in 80 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate the XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate at 37°C in a non-CO2 incubator.
3. Assay Preparation:
-
On the day of the assay, replace the water in the utility plate with 200 µL/well of XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 1 hour.
-
Wash the cells once with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Add 180 µL of the supplemented base medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.
4. Compound Loading and Assay Run:
-
Load the injection ports of the sensor cartridge with 20 µL of the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A) at 10X the final desired concentration.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.
NF-κB Activation (Luciferase Reporter Assay)
This protocol outlines a common method for measuring NF-κB activation.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
2. Treatment:
-
After 24-48 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for the desired time.
3. Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Gene Expression Analysis (Quantitative PCR)
This is a standard protocol for measuring changes in gene expression.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., PGC-1α, NRF1, SOD2) and a housekeeping gene (e.g., GAPDH, β-actin).
3. Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls.
Western Blotting for Protein Expression
This protocol describes a standard method for detecting protein levels.
1. Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PGC-1α, NRF2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
The cellular targets of this compound extend well beyond its primary interaction with PPARγ. Its ability to enhance mitochondrial function, combat oxidative stress, suppress neuroinflammation, and support myelination underscores its potential as a pleiotropic therapeutic agent for a range of complex CNS disorders. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for further research and development of this compound and other molecules with similar multifaceted mechanisms of action. As our understanding of the intricate cellular and molecular pathways underlying neurodegeneration continues to evolve, the broad-spectrum activity of compounds like this compound presents a promising avenue for the development of effective treatments for these debilitating diseases.
References
- 1. Minoryx this compound [minoryx.com]
- 2. PPAR Gamma Agonist this compound Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minoryx.com [minoryx.com]
- 4. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of this compound in X-linked Adrenoleukodystrophy [minoryx.com]
Methodological & Application
Protocol for the Dissolution of Leriglitazone for Cell Culture Experiments
Introduction
Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown potential in preclinical and clinical studies for various neurodegenerative diseases.[1][2][3] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound, guidance on solvent selection, and a summary of its relevant physicochemical properties.
Physicochemical Properties and Solubility
This compound is a small molecule that is a metabolite of pioglitazone.[2] Its chemical structure and properties necessitate the use of an organic solvent for creating stock solutions for cell culture applications. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Molar Mass ( g/mol ) | Water Solubility (Predicted) | Solubility in DMSO | Solubility in Ethanol |
| This compound | 372.44 | 0.0213 mg/mL[4] | Soluble, 10 mM stock solutions have been successfully prepared. | No data available |
Note: The water solubility is a predicted value and indicates that this compound is sparingly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended.
Signaling Pathway of this compound
This compound acts as a selective agonist for the PPARγ nuclear receptor. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes. This interaction modulates the transcription of genes involved in mitochondrial biogenesis, oxidative stress reduction, and inflammation, leading to its neuroprotective effects.
Experimental Protocol: Dissolving this compound
This protocol is based on methodologies reported in peer-reviewed scientific literature.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and other required supplements
Procedure for Preparing a 10 mM Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 3.724 mg of this compound (Molar Mass = 372.44 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and use, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare a series of dilutions from the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO-dissolved this compound to the cell culture medium and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the specific cell line being used (typically ≤ 0.1%).
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
Safety Precautions
-
Always handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Conclusion
This protocol provides a reliable method for dissolving this compound for use in cell culture experiments. The primary recommended solvent is DMSO, in which a 10 mM stock solution can be readily prepared. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results. Researchers should always perform a vehicle control (medium with the same final concentration of DMSO) in their experiments to account for any effects of the solvent on the cells.
References
Application Notes and Protocols for Leriglitazone in In-Vivo Mouse Models of X-ALD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of Leriglitazone (also known as MIN-102) in in-vivo mouse models of X-linked adrenoleukodystrophy (X-ALD). The information is compiled from preclinical studies to assist in the design and execution of further research into the therapeutic potential of this compound.
Overview of this compound in X-ALD Mouse Models
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in preclinical models of X-ALD. Studies have primarily utilized Abcd1 knockout (KO) and Abcd1/Abcd2 double knockout (dKO) mouse models, which recapitulate the adrenomyeloneuropathy (AMN) phenotype of X-ALD, characterized by progressive axonal degeneration and locomotor deficits. In these models, this compound has been demonstrated to improve motor function, reduce neuroinflammation, mitigate oxidative stress, and restore mitochondrial function.[1][2]
Recommended Dosages and Administration
The recommended dosage of this compound in X-ALD mouse models varies depending on the specific model and the duration of the study. The following table summarizes the dosages reported in key preclinical studies.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Outcomes | Reference |
| Abcd1 KO | 50 mg/kg/day | Oral | Twice daily | 7 days | Reduction of pro-inflammatory cytokines in the spinal cord | Rodríguez-Pascau et al., 2021 |
| Abcd1/Abcd2 dKO | 110 mg/kg/day | Oral | Not specified | 6 months | Reduced axonal degeneration | Rodríguez-Pascau et al., 2021 |
Experimental Protocols
Drug Formulation and Administration
This protocol is based on the methods described by Rodríguez-Pascau et al. (2021).
-
Materials:
-
This compound (MIN-102)
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in water
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
Balance
-
Mortar and pestle or appropriate homogenization equipment
-
-
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the target dosage.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by dissolving the appropriate amount of CMC in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Administer the this compound suspension orally via gavage. The volume should be adjusted based on the animal's body weight (typically 5-10 ml/kg).
-
For twice-daily dosing, ensure administrations are approximately 12 hours apart.
-
Prepare fresh suspensions regularly, depending on the stability of the compound in the vehicle.
-
Behavioral Testing: Rotarod Test
This protocol is a standard method for assessing motor coordination and balance in rodents.
-
Apparatus:
-
Accelerating rotarod treadmill for mice.
-
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing. This allows the animals to learn the task.
-
Testing:
-
Place the mouse on the rotarod, which is initially stationary.
-
Start the rotation, accelerating from a set starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).
-
Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rotating rod or clinging to the rod and completing a full passive rotation without attempting to walk.
-
Perform 3-4 trials per mouse with a rest interval of at least 15-20 minutes between trials.
-
The average latency to fall across the trials is used as the primary measure of motor coordination.
-
-
Biochemical Analysis: Measurement of Pro-inflammatory Cytokines
This protocol outlines a general method for measuring cytokine levels in spinal cord tissue.
-
Materials:
-
Spinal cord tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Multi-analyte bead-based immunoassay kit (e.g., Luminex-based) for mouse cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader capable of reading bead-based assays.
-
-
Procedure:
-
Sample Preparation:
-
Dissect the spinal cord from euthanized mice on ice.
-
Homogenize the tissue in lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Cytokine Measurement:
-
Follow the manufacturer's instructions for the chosen multi-analyte immunoassay kit.
-
Typically, this involves incubating the protein lysates with antibody-coupled beads specific for each cytokine.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate.
-
The fluorescence intensity of the beads is then measured using a compatible microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve generated from recombinant cytokine standards.
-
Normalize cytokine levels to the total protein concentration of the sample.
-
-
Histological Analysis: Assessment of Axonal Degeneration
This protocol describes a common method for visualizing and quantifying axonal integrity.
-
Materials:
-
Spinal cord tissue sections (formalin-fixed, paraffin-embedded or cryosections)
-
Primary antibody against a marker of axonal integrity (e.g., anti-Neurofilament H, non-phosphorylated - SMI-32)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with imaging software.
-
-
Procedure:
-
Tissue Processing and Sectioning:
-
Perfuse mice with 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Process the tissue for paraffin embedding or cryoprotect for cryosectioning.
-
Cut transverse sections of the spinal cord at a desired thickness (e.g., 10-20 µm).
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate paraffin sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate sections with the primary antibody (e.g., anti-SMI-32) overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with a nuclear stain like hematoxylin (optional).
-
Dehydrate, clear, and mount the sections.
-
-
Image Analysis:
-
Capture images of the spinal cord white matter tracts at a consistent magnification.
-
Quantify the extent of axonal degeneration by measuring the area of SMI-32 immunoreactivity or by counting the number of degenerating axons (identified by abnormal morphology and intense staining).
-
Compare the extent of axonal degeneration between treatment and control groups.
-
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in X-ALD
The primary mechanism of action of this compound in X-ALD is through the activation of PPARγ. This leads to a cascade of downstream effects that ameliorate the pathological hallmarks of the disease.
Caption: this compound activates PPARγ to promote beneficial pathways and inhibit detrimental processes in X-ALD.
Experimental Workflow for In-Vivo this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in X-ALD mouse models.
Caption: A typical workflow for preclinical evaluation of this compound in X-ALD mouse models.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. It is recommended to consult the original research articles for further details.
References
- 1. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR gamma agonist this compound improves frataxin-loss impairments in cellular and animal models of Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leriglitazone Clinical Trials in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2] As a PPARγ agonist, it modulates multiple pathways involved in neuroinflammation, mitochondrial function, oxidative stress, and demyelination.[3][4][5] These mechanisms make it a promising therapeutic candidate for several neurodegenerative diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA). This document provides detailed application notes and protocols for designing clinical trials for this compound in these conditions.
This compound's Mechanism of Action
This compound's therapeutic potential stems from its activation of PPARγ, a nuclear receptor that regulates gene expression. Its key effects in the central nervous system (CNS) include:
-
Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, this compound restores mitochondrial function and energy production. This is crucial in diseases like FA, where mitochondrial frataxin deficiency leads to iron accumulation and oxidative damage.
-
Neuroinflammation Reduction: this compound decreases the activation of NF-κB, a key transcription factor in inflammatory pathways. This leads to reduced macrophage and microglial activation, which is a hallmark of the neuroinflammation seen in cerebral ALD (cALD).
-
Myelination and Neuronal Survival: The drug promotes the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin. It also increases myelin debris clearance, supporting remyelination processes.
-
Blood-Brain Barrier (BBB) Integrity: In X-ALD, this compound reduces monocyte adhesion to endothelial cells, a mechanism that can disrupt the BBB and initiate the cerebral form of the disease.
-
Antioxidant Effects: The drug helps counteract oxidative stress, a common pathological feature in many neurodegenerative disorders.
Application Note 1: X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFA). The two most common phenotypes are adrenomyeloneuropathy (AMN), a slowly progressive axonopathy, and cerebral ALD (cALD), a rapidly progressing demyelinating disease.
Protocol Design: Phase 2/3 Randomized Controlled Trial (RCT)
This protocol is a composite based on the designs of the ADVANCE, NEXUS, and CALYX trials.
Title: A Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with X-linked Adrenoleukodystrophy.
1. Study Objectives:
-
Primary Objective (for cALD): To evaluate the efficacy of this compound in delaying disease progression, measured by time to major functional disability or death. In pediatric cALD, an endpoint is the proportion of patients with arrested disease.
-
Primary Objective (for AMN): To assess the effect of this compound on motor function, measured by a standardized walking test.
-
Secondary Objectives:
-
To assess the effect on radiological markers of disease progression (e.g., Loes Score on MRI).
-
To evaluate the impact on quality of life and neurological disability scales (e.g., EDSS).
-
To monitor changes in relevant biomarkers (e.g., plasma neurofilament light chain [NfL]).
-
To assess the safety and tolerability of this compound.
-
2. Patient Population (Inclusion/Exclusion Criteria):
| Criteria | Inclusion | Exclusion |
| Diagnosis | Genetically confirmed X-ALD. | Previous hematopoietic stem cell transplantation (HSCT) or gene therapy. |
| Phenotype | Separate cohorts for: • Adult males with AMN. • Pediatric males (2-12 years) with early-stage cALD. • Adult males with progressive cALD. | Loes Score > 12 (for adult cALD). |
| Clinical | Able to perform functional tests (e.g., 6MWT for AMN). | Known Type 1 or Type 2 diabetes. |
| Imaging | Evidence of white matter lesions on MRI for cALD cohorts. | - |
| Consent | Written informed consent provided. | Participation in another interventional study within 30 days. |
3. Study Design & Methodology:
-
Design: Multicenter, randomized (2:1 or 1:1 drug to placebo), double-blind, placebo-controlled.
-
Duration: 96-week treatment period followed by an open-label extension.
-
Stratification: By baseline disability score or presence of cerebral lesions.
-
Intervention: Oral this compound suspension, once daily. Dosing may be individualized based on pharmacokinetic modeling (e.g., 150 mg for adult males). Placebo should be matched in appearance and taste.
References
Application of Leriglitazone in Primary Oligodendrocyte Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Leriglitazone in primary oligodendrocyte cultures. This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has demonstrated significant potential in promoting oligodendrocyte differentiation and myelination, offering a promising therapeutic avenue for demyelinating diseases.
This compound's mechanism of action in the central nervous system is multifaceted, primarily involving the activation of PPARγ. This nuclear receptor plays a crucial role in regulating gene expression related to mitochondrial function, oxidative stress, and inflammation. In the context of oligodendrocytes, the myelin-producing cells of the CNS, this compound has been shown to enhance their survival and promote their maturation from progenitor cells into myelinating oligodendrocytes.[1][2] This is achieved through the modulation of key genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1.[3]
Data Summary
The following tables summarize the quantitative effects of this compound on primary oligodendrocyte cultures as reported in preclinical studies.
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| Oligodendrocyte Survival | This compound | Increased survival of mature oligodendrocytes | Data not yet quantified in publicly available literature | [1][2] |
| Oligodendrocyte Differentiation | This compound | Promoted differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes | Data not yet quantified in publicly available literature | |
| Myelination | This compound | Increased myelination by oligodendrocytes | Data not yet quantified in publicly available literature |
Note: While preclinical studies consistently report the positive effects of this compound on oligodendrocyte survival, differentiation, and myelination, specific quantitative data from in vitro primary oligodendrocyte culture experiments are not yet available in the public domain. The provided references qualitatively support these findings.
Experimental Protocols
The following protocols are based on established methodologies for primary oligodendrocyte culture and have been adapted to incorporate the application of this compound.
Protocol 1: Isolation and Culture of Primary Oligodendrocyte Progenitor Cells (OPCs)
This protocol describes the isolation of OPCs from the cortex of neonatal rat pups, a common source for primary oligodendrocyte cultures.
Materials:
-
P2-P8 rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated flasks
-
OPC proliferation medium (e.g., DMEM/F12, N2 supplement, PDGF-AA, FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12, N2 supplement, T3)
Procedure:
-
Tissue Dissection: Euthanize neonatal rat pups in accordance with approved animal care and use protocols. Dissect the cortices in ice-cold DMEM.
-
Enzymatic Digestion: Mince the cortical tissue and incubate in a solution of trypsin and DNase I to dissociate the cells.
-
Mechanical Dissociation: Gently triturate the cell suspension to obtain a single-cell suspension.
-
Plating: Plate the cells onto PDL-coated flasks in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Mixed Glial Culture: Culture the cells for 7-10 days to establish a mixed glial culture containing astrocytes, microglia, and OPCs.
-
OPC Shake-off: Vigorously shake the flasks on an orbital shaker to dislodge the OPCs, which are loosely attached to the astrocyte layer.
-
OPC Plating: Collect the supernatant containing the OPCs and plate them onto new PDL-coated dishes in OPC proliferation medium.
Experimental Workflow for OPC Isolation and Culture
Workflow for isolating and culturing primary OPCs.
Protocol 2: this compound Treatment for Oligodendrocyte Differentiation
This protocol details the treatment of cultured OPCs with this compound to induce their differentiation into mature, myelinating oligodendrocytes.
Materials:
-
Cultured primary OPCs (from Protocol 1)
-
OPC proliferation medium
-
OPC differentiation medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
OPC Proliferation: Culture the isolated OPCs in proliferation medium until they reach the desired confluency.
-
Initiate Differentiation: To induce differentiation, replace the proliferation medium with differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. A typical starting concentration range for PPARγ agonists is 1-10 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a period of 3-7 days to allow for differentiation. The optimal incubation time should be determined empirically.
-
Analysis: Assess oligodendrocyte differentiation and myelination using appropriate methods (see Protocol 3).
Experimental Workflow for this compound Treatment
Workflow for this compound treatment of OPCs.
Protocol 3: Assessment of Oligodendrocyte Differentiation and Myelination
This protocol provides methods to quantify the effects of this compound on oligodendrocyte maturation.
Methods:
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., bovine serum albumin or normal goat serum).
-
Incubate with primary antibodies against oligodendrocyte markers:
-
O4: for immature and mature oligodendrocytes.
-
Myelin Basic Protein (MBP): for mature, myelinating oligodendrocytes.
-
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Quantification: Count the number of O4-positive and MBP-positive cells and express as a percentage of the total number of cells (DAPI-positive nuclei).
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for genes associated with oligodendrocyte differentiation and myelination (e.g., MBP, PLP, MAG).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Signaling Pathway
This compound exerts its effects on oligodendrocytes through the activation of the PPARγ signaling pathway. Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes that promote oligodendrocyte differentiation and myelination.
This compound Signaling Pathway in Oligodendrocytes
This compound activates PPARγ to promote gene expression for myelination.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: this compound as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Gamma Agonist this compound Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes [mdpi.com]
Assessing the Blood-Brain Barrier Penetration of Leriglitazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has demonstrated the ability to penetrate the blood-brain barrier (BBB)[1][2]. This characteristic is crucial for its therapeutic potential in treating central nervous system (CNS) disorders. This compound's mechanism of action involves the activation of PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis, leading to restored mitochondrial function, decreased oxidative stress, and reduced neuroinflammation[2][3][4]. Furthermore, it plays a role in preserving the integrity of the BBB.
These application notes provide a detailed overview of the techniques used to assess the BBB penetration of this compound, presenting both in vivo quantitative data and standardized in vitro protocols. The information is intended to guide researchers in designing and interpreting studies aimed at evaluating the CNS distribution of this compound and similar compounds.
Signaling Pathway of this compound in the CNS
This compound exerts its neuroprotective effects by activating the PPARγ receptor, which in turn influences multiple downstream pathways. This includes the modulation of genes to improve mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.
Figure 1: Simplified signaling pathway of this compound in the CNS.
Quantitative Data: In Vivo BBB Penetration of this compound
The following tables summarize key pharmacokinetic parameters that quantify the extent of this compound's penetration into the CNS in preclinical and clinical studies.
Table 1: Unbound Brain-to-Plasma Ratio (Kpu,u) of this compound
| Species | Kpu,u | Method of Determination | Reference |
| Rat | 0.25 | Calculated from unbound concentrations in brain and plasma. | |
| Human | 0.55 | Calculated from unbound CSF Cmax to unbound plasma Cmax. |
Table 2: this compound Concentrations in Rat CNS
| Parameter | Concentration | Conditions | Reference |
| Unbound Brain Concentration | 175 ng/mL | Following a single 17 mg/kg dose. | |
| Cerebrospinal Fluid (CSF) Concentration | 274 ng/mL | Following a single 17 mg/kg dose. |
Table 3: Comparative Brain-to-Plasma Exposure in Mice
| Compound | Brain-to-Plasma Exposure Ratio | Notes | Reference |
| This compound | 50% increase compared to Pioglitazone | Demonstrates superior BBB penetration over the parent compound class. |
Experimental Protocols
Detailed methodologies for key experiments to assess BBB penetration are provided below.
In Vivo Protocol: Assessment of Brain and Plasma Concentrations in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio of a test compound in a rodent model.
Figure 2: Workflow for in vivo assessment of BBB penetration.
Objective: To quantify the concentration of this compound in the brain and plasma of rodents at various time points after administration to determine the brain-to-plasma concentration ratio.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection tubes (e.g., with K2EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Acclimate animals for at least 3 days prior to the experiment.
-
Prepare a formulation of this compound in the appropriate vehicle.
-
Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage). A typical efficacious dose in rats is 17 mg/kg.
-
-
Sample Collection:
-
At specified time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
-
Immediately collect trunk blood into anticoagulant-containing tubes.
-
Perfuse the brain with ice-cold saline to remove intravascular blood.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
To determine the unbound ratio (Kpu,u), measure the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain) using techniques like equilibrium dialysis.
-
Calculate Kpu,u = (C_brain * fu,brain) / (C_plasma * fu,p).
-
In Vitro Protocol: Transwell BBB Permeability Assay
Note: Specific in vitro BBB permeability data for this compound is not publicly available. The following is a generalized protocol for assessing compound permeability using a standard in vitro BBB model, which is applicable for compounds like this compound.
Figure 3: Workflow for in vitro BBB permeability assessment.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells, simulating the BBB.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture plates (e.g., 12- or 24-well)
-
Appropriate cell culture medium and supplements
-
(Optional) Primary astrocytes or pericytes for co-culture
-
This compound
-
Lucifer Yellow (for barrier integrity check)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Model Assembly:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).
-
Seed hBMECs onto the apical side of the inserts at a high density.
-
(For co-culture models) Seed astrocytes or pericytes on the basolateral side of the insert or the bottom of the well.
-
Culture the cells for several days until a confluent monolayer is formed.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer daily using a TEER meter. The model is ready for the permeability assay when TEER values are stable and sufficiently high (typically >150 Ω·cm²).
-
Confirm low paracellular permeability by measuring the flux of a fluorescent marker like Lucifer Yellow from the apical to the basolateral chamber.
-
-
Permeability Experiment (Apical to Basolateral):
-
Replace the medium in both apical and basolateral chambers with a transport buffer.
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber. Replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³)
-
-
Conclusion
The provided data and protocols offer a comprehensive framework for evaluating the BBB penetration of this compound. The in vivo data clearly establish that this compound crosses the BBB in both rodents and humans, achieving concentrations in the CNS that are relevant for its therapeutic action. The detailed in vivo and generalized in vitro protocols provide researchers with the necessary steps to conduct their own assessments of BBB penetration for this compound or other CNS drug candidates. These methods are essential for understanding the pharmacokinetic and pharmacodynamic relationship of neurotherapeutic agents and for advancing the development of treatments for CNS disorders.
References
- 1. Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) suppresses Rho GTPases in human brain microvascular endothelial cells and inhibits adhesion and transendothelial migration of HIV-1 infected monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
Application Notes and Protocols for Studying Neuroinflammation In Vitro Using Leriglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the inflammatory cascade. Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has emerged as a promising therapeutic agent with the ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in in vitro models of neuroinflammation to investigate its mechanism of action and therapeutic potential.
This compound activates PPARγ, a nuclear receptor that regulates the expression of genes involved in inflammation, mitochondrial function, and oxidative stress.[4][5] By activating PPARγ, this compound can suppress the production of pro-inflammatory mediators, thereby attenuating the neuroinflammatory response. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key neuroinflammatory markers in in vitro models. The data is compiled from various studies and presented to facilitate comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Microglia
| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Cytokine | % Inhibition (relative to LPS control) | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | 10 nM | TNF-α | Data not available | N/A |
| BV-2 Microglia | LPS (100 ng/mL) | 100 nM | TNF-α | Data not available | N/A |
| BV-2 Microglia | LPS (100 ng/mL) | 1 µM | TNF-α | Data not available | N/A |
| Primary Astrocytes | LPS (1 µg/mL) | 10 nM | IL-6 | Data not available | N/A |
| Primary Astrocytes | LPS (1 µg/mL) | 100 nM | IL-6 | Data not available | N/A |
| Primary Astrocytes | LPS (1 µg/mL) | 1 µM | IL-6 | Data not available | N/A |
Table 2: Effect of this compound on NF-κB Signaling and Inflammatory Gene Expression in LPS-Stimulated Glial Cells
| Cell Type | Inflammatory Stimulus | This compound Concentration | Target | Fold Change (relative to LPS control) | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | 100 nM | p-p65 (nuclear) | Data not available | N/A |
| BV-2 Microglia | LPS (100 ng/mL) | 100 nM | iNOS mRNA | Data not available | N/A |
| Primary Astrocytes | LPS (1 µg/mL) | 100 nM | IκBα degradation | Data not available | N/A |
| Primary Astrocytes | LPS (1 µg/mL) | 100 nM | COX-2 mRNA | Data not available | N/A |
Note: As with cytokine data, specific quantitative fold-change data for NF-κB signaling components and inflammatory gene expression in response to a dose-range of this compound in LPS-stimulated glial cells is not extensively published. This table serves as a template for organizing experimental results.
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for in vitro neuroinflammation studies.
Experimental Protocols
Protocol 1: Induction of Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV-2 murine microglial cell line using Lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) to analyze gene expression or protein secretion.
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for cytokine analysis (ELISA). Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using appropriate lysis buffer for subsequent Western blot or qPCR analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol provides a general procedure for quantifying the concentration of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Culture supernatants from Protocol 1
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards and samples (diluted culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes) in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol details the analysis of key proteins in the NF-κB signaling pathway, such as the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cell lysates from Protocol 1 (using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol outlines the measurement of mRNA levels of inflammatory genes such as iNOS and COX-2.
Materials:
-
Cell lysates from Protocol 1 (in a suitable lysis buffer for RNA extraction)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (iNOS, COX-2) and a housekeeping gene (GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for each target gene and the housekeeping gene.
-
qPCR Run: Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.
-
Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the control group.
Conclusion
These application notes and protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in in vitro models. By following these detailed methodologies, researchers can effectively assess the impact of this compound on key inflammatory pathways and generate robust data to support its therapeutic potential in neurodegenerative diseases. Further optimization of concentrations and time points may be necessary depending on the specific cell type and experimental goals.
References
- 1. The brain penetrant PPARγ agonist this compound restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The brain penetrant PPARγ agonist this compound restores multiple altered pathways in models of X-linked adrenoleukodystrophy | Publicación [silice.csic.es]
- 4. Minoryx publishes mechanism of action of this compound in X-ALD in Science Translational Medicine journal [minoryx.com]
- 5. espeyearbook.org [espeyearbook.org]
Application Notes and Protocols: Evaluating the Effect of Leriglitazone on Axonal Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for its potential neuroprotective effects in neurodegenerative and neuroinflammatory diseases.[1][2] Its mechanism of action involves modulating multiple pathways that are critical for axonal health, including reducing neuroinflammation, improving mitochondrial function, mitigating oxidative stress, and promoting myelination.[2][3][4] This document provides detailed application notes and protocols for evaluating the therapeutic effect of this compound on axonal integrity, a key pathological feature in many central and peripheral nervous system disorders.
The following sections outline key methodologies, from non-invasive imaging and fluid biomarkers to functional electrophysiological assessments, providing a comprehensive toolkit for preclinical and clinical research.
Biomarker Analysis: Neurofilament Light Chain (NfL)
Neurofilament light chain (NfL), a structural protein of the neuronal cytoskeleton, is a sensitive and specific biomarker of axonal damage. Upon axonal injury, NfL is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream. Its quantification in plasma or serum offers a minimally invasive method to monitor disease progression and therapeutic response. Clinical trials of this compound have successfully utilized plasma NfL as a key biomarker to demonstrate a reduction in axonal degeneration.
Experimental Protocol: Quantification of Plasma NfL using Single Molecule Array (Simoa)
This protocol outlines the quantification of NfL in plasma samples using the Simoa (Single Molecule Array) technology, which allows for the detection of proteins at ultra-low concentrations.
Materials:
-
Simoa HD-X Analyzer (Quanterix)
-
Simoa NfL Assay Kit (Quanterix), including capture and detector antibodies, streptavidin-β-galactosidase (SBG), and resorufin β-D-galactopyranoside (RGP) substrate.
-
Plasma samples collected in EDTA tubes.
-
Calibrators and controls provided with the kit.
-
Sample diluent.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, calibrators, and controls on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove any debris.
-
Dilute plasma samples according to the kit manufacturer's instructions (typically a 1:4 dilution with the provided sample diluent).
-
-
Assay Execution (automated on Simoa HD-X):
-
Load the diluted samples, calibrators, controls, and all assay reagents onto the Simoa HD-X Analyzer.
-
The instrument performs the following steps automatically:
-
Paramagnetic beads coated with the NfL capture antibody are mixed with the samples, allowing NfL to bind.
-
Biotinylated detector antibody is added, forming an immunocomplex.
-
Streptavidin-β-galactosidase (SBG) is introduced, binding to the biotinylated detector antibody.
-
Beads are washed and loaded into the Simoa disc, which contains thousands of femtoliter-sized wells.
-
The RGP substrate is added. Wells containing an immunocomplex will have the β-galactosidase enzyme convert RGP into a fluorescent product.
-
The Simoa disc is imaged to count the number of fluorescent ("on") and non-fluorescent ("off") wells.
-
-
-
Data Analysis:
-
The instrument's software calculates the average number of enzymes per bead (AEB) from the "on" and "off" wells.
-
A calibration curve is generated using the known concentrations of the calibrators.
-
The NfL concentration in the unknown samples is interpolated from the calibration curve.
-
Data Presentation
Quantitative data from NfL analysis should be presented in a clear, tabular format to compare treatment effects over time and between groups.
| Group | Baseline Plasma NfL (pg/mL) | 24 Weeks Plasma NfL (pg/mL) | 48 Weeks Plasma NfL (pg/mL) | 96 Weeks Plasma NfL (pg/mL) |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value |
Neuroimaging: Diffusion Tensor Imaging (DTI)
Diffusion Tensor Imaging (DTI) is a non-invasive magnetic resonance imaging (MRI) technique that measures the directional diffusion of water molecules in the brain's white matter. This allows for the assessment of the integrity of axonal tracts. Key DTI metrics include:
-
Fractional Anisotropy (FA): A scalar value between 0 and 1 that describes the degree of directional water diffusion. A decrease in FA is often indicative of axonal damage or demyelination.
-
Mean Diffusivity (MD): The average magnitude of water diffusion. An increase in MD can suggest tissue damage and edema.
-
Axial Diffusivity (AD): The rate of water diffusion along the principal axis of the axon.
-
Radial Diffusivity (RD): The rate of water diffusion perpendicular to the axon. An increase in RD is often associated with demyelination.
Experimental Protocol: DTI for Assessing Axonal Integrity
Equipment:
-
3T MRI scanner.
-
Multi-channel head coil.
Image Acquisition:
-
Acquire a high-resolution T1-weighted anatomical scan for anatomical reference.
-
Acquire diffusion-weighted images using a single-shot echo-planar imaging (EPI) sequence.
-
Diffusion directions: At least 30 non-collinear directions.
-
b-value: 1000 s/mm².
-
Include at least one b=0 s/mm² (non-diffusion-weighted) image.
-
Voxel size: Isotropic, typically 2x2x2 mm³.
-
Image Processing and Analysis:
-
Preprocessing:
-
Correct for eddy current distortions and subject motion using affine registration to the b=0 image.
-
Perform brain extraction to remove non-brain tissue.
-
-
Tensor Calculation:
-
Fit the diffusion tensor model to the diffusion-weighted data at each voxel to calculate the diffusion tensor.
-
-
DTI Metric Maps:
-
From the diffusion tensor, calculate maps of FA, MD, AD, and RD.
-
-
Statistical Analysis:
-
Region of Interest (ROI) Analysis:
-
Define ROIs in specific white matter tracts (e.g., corpus callosum, corticospinal tracts) based on a white matter atlas or manual delineation.
-
Extract the mean FA, MD, AD, and RD values from the ROIs for each subject.
-
Perform statistical comparisons between the this compound and placebo groups at baseline and follow-up time points.
-
-
Tract-Based Spatial Statistics (TBSS):
-
A voxel-wise statistical analysis of the DTI data across subjects to identify group differences in white matter tracts.
-
-
Data Presentation
Summarize the quantitative DTI data in a structured table.
| White Matter Tract | Group | Baseline FA (Mean ± SD) | Follow-up FA (Mean ± SD) | p-value (Change from Baseline) |
| Corpus Callosum | This compound | |||
| Placebo | ||||
| Corticospinal Tract | This compound | |||
| Placebo |
Electrophysiology: Evoked Potentials (EPs)
Evoked potentials (EPs) are electrical potentials recorded from the nervous system in response to specific sensory stimuli. They provide a functional assessment of the integrity of sensory pathways along their entire length. A delay in the latency or a decrease in the amplitude of the EP waveform can indicate demyelination or axonal loss.
-
Visual Evoked Potentials (VEPs): Assess the integrity of the visual pathway from the retina to the occipital cortex.
-
Somatosensory Evoked Potentials (SSEPs): Evaluate the somatosensory pathways from the peripheral nerves to the cerebral cortex.
-
Brainstem Auditory Evoked Potentials (BAEPs): Assess the auditory pathways through the brainstem.
Experimental Protocol: Somatosensory Evoked Potentials (SSEPs)
Equipment:
-
Evoked potential recording system with amplifiers and signal averaging capabilities.
-
Stimulating electrodes (e.g., bar electrodes).
-
Recording electrodes (e.g., scalp disc electrodes).
-
Electrode paste or gel.
Procedure:
-
Patient Preparation:
-
Clean the skin at the stimulation and recording sites.
-
Attach the stimulating electrodes over a peripheral nerve (e.g., the median nerve at the wrist or the tibial nerve at the ankle).
-
Place recording electrodes on the scalp over the somatosensory cortex, on the neck (for cervical responses), and over the spine (for spinal responses). A ground electrode is also applied.
-
-
Stimulation:
-
Deliver a series of brief electrical pulses to the peripheral nerve. The intensity should be sufficient to elicit a small muscle twitch.
-
-
Recording:
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Record the electrical activity from the scalp and spinal electrodes.
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The system will amplify and average the responses from hundreds of stimuli to extract the small EP signal from the background noise.
-
-
Data Analysis:
-
Identify and mark the peaks of the SSEP waveform (e.g., N20, P25 for median nerve stimulation).
-
Measure the latency (time from stimulus to peak) and amplitude (voltage of the peak) of each component.
-
Compare the latencies and amplitudes between the this compound and placebo groups.
-
Data Presentation
Present the electrophysiological data in a clear and concise table.
| SSEP Parameter | Group | Baseline (Mean ± SD) | Follow-up (Mean ± SD) | p-value (Change from Baseline) |
| N20 Latency (ms) | This compound | |||
| Placebo | ||||
| N20-P25 Amplitude (µV) | This compound | |||
| Placebo |
Visualizations
Caption: this compound's proposed mechanism of action on axonal integrity.
Caption: Experimental workflow for evaluating this compound's effect.
Caption: DTI data analysis pipeline for assessing axonal integrity.
References
- 1. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minoryx this compound [minoryx.com]
- 3. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: this compound as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR Gamma Agonist this compound Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leriglitazone in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the significant advantage of penetrating the blood-brain barrier.[1] As a metabolite of pioglitazone, it demonstrates a favorable safety profile and engages PPARγ in the central nervous system at concentrations that are safely achievable.[2] PPARγ is a nuclear receptor that plays a critical role in the regulation of a multitude of biological processes, including lipid and glucose metabolism, inflammation, mitochondrial biogenesis, and cellular differentiation.[3] this compound's mechanism of action, centered on the activation of PPARγ, leads to the modulation of downstream pathways involved in neuroprotection, anti-inflammation, and myelination. These properties make this compound a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel therapeutic agents for neurodegenerative and neuroinflammatory diseases.
Mechanism of Action
This compound selectively binds to and activates PPARγ, a ligand-dependent transcription factor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The key signaling pathways modulated by this compound include:
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PPARγ/PGC-1α Pathway: Activation of this pathway enhances mitochondrial biogenesis and function, restoring cellular energy balance.[2]
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NF-κB Inhibition: this compound has been shown to decrease the levels of NF-κB, a key regulator of inflammatory responses, thereby reducing neuroinflammation.[2]
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Oligodendrocyte Differentiation: It promotes the expression of genes such as olig2 and neuroD1, which are involved in the differentiation and survival of oligodendrocytes, the myelin-producing cells in the CNS.
Applications in High-Throughput Screening
This compound can be utilized in HTS campaigns in several ways:
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Positive Control: As a well-characterized, selective PPARγ agonist, this compound serves as an ideal positive control in cell-based or biochemical assays designed to identify novel PPARγ modulators.
-
Tool Compound for Pathway Analysis: Researchers can use this compound to stimulate PPARγ-dependent pathways in various cell models. This allows for the screening of compound libraries to identify molecules that can enhance or inhibit the effects of this compound, providing insights into pathway modulation.
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Competitive Binding Assays: Radiolabeled or fluorescently tagged this compound can be used in competitive binding assays to screen for compounds that bind to the PPARγ ligand-binding domain.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Assay Type | Target Selectivity | Reference |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | - | - | |
| Activity | Agonist | - | - | |
| EC50 | 9 µM | PPARγ Transactivation Assay | No evidence of PPARα or PPARδ agonist activity |
Experimental Protocols
Protocol 1: Cell-Based PPARγ Luciferase Reporter Gene Assay for HTS
This protocol describes a high-throughput method to screen for novel PPARγ agonists using a stable cell line expressing human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.
Materials:
-
HEK293 cell line stably expressing human PPARγ and a PPRE-luciferase reporter construct
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Opti-MEM I Reduced Serum Medium
-
This compound (as a positive control)
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Compound library for screening
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HEK293-PPARγ-PPRE-luciferase cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: On the day of the assay, harvest the cells and resuspend them in Opti-MEM I. Seed the cells into white, opaque 96-well or 384-well plates at a pre-optimized density. Incubate for 4-6 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds from the library and the positive control (this compound, starting from a high concentration of 100 µM). Add the compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control. The activity of the test compounds is expressed as a percentage of the maximal activation achieved with the positive control, this compound. Plot concentration-response curves to determine the EC50 for active compounds.
Protocol 2: Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This protocol outlines a biochemical HTS assay to identify compounds that compete with this compound for binding to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
[3H]-Leriglitazone (radiolabeled ligand)
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Streptavidin-coated SPA beads
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Biotinylated PPRE oligonucleotide
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Recombinant human RXRα
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Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
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Unlabeled this compound (for determining non-specific binding)
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Compound library for screening
-
Microplate scintillation counter
Procedure:
-
Preparation of PPARγ/RXRα/PPRE Complex: Incubate the recombinant PPARγ-LBD, RXRα, and biotinylated PPRE oligonucleotide to allow for the formation of the heterodimer complex.
-
Binding to SPA Beads: Add the streptavidin-coated SPA beads to the complex and incubate to allow the biotinylated PPRE to bind to the beads.
-
Assay Setup: In a microplate, add the assay buffer, the PPARγ/RXRα/PPRE-bead complex, and [3H]-Leriglitazone.
-
Compound Addition: Add the test compounds from the library at various concentrations. Include wells with excess unlabeled this compound to determine non-specific binding and wells with vehicle (DMSO) for total binding.
-
Incubation: Incubate the plate with gentle shaking for 2-4 hours at room temperature to reach binding equilibrium.
-
Data Acquisition: Measure the scintillation signal from each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [3H]-Leriglitazone binding for each test compound. Plot concentration-inhibition curves to determine the IC50 for active compounds.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Clinical pharmacokinetics of this compound and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minoryx this compound [minoryx.com]
- 3. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: this compound as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Leriglitazone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Leriglitazone.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.0213 mg/mL[1]. This low solubility can present significant challenges during in vitro and in vivo experiments.
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when working with hydrophobic compounds. The high concentration of this compound in the DMSO stock is no longer soluble when diluted into a largely aqueous environment, causing it to precipitate out of solution. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
Q3: How is this compound formulated for clinical use?
A3: In clinical trials, this compound has been administered as an oral suspension to achieve high and controlled exposure in patients[2]. This formulation approach is common for delivering poorly soluble drugs.
Q4: Can adjusting the pH of my buffer help to dissolve this compound?
A4: For thiazolidinediones, the class of compounds to which this compound belongs, solubility is pH-dependent. For the related compound pioglitazone, solubility is greater at a lower pH. Therefore, acidifying the buffer may improve the solubility of this compound. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme activity).
Q5: What are some common laboratory-scale strategies to improve the solubility of this compound for in vitro studies?
A5: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Surfactants: The use of non-ionic surfactants can aid in wetting and solubilizing the compound.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer composition. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay. 3. Prepare a more concentrated stock solution in a suitable organic solvent and add a smaller volume to your aqueous buffer with vigorous vortexing. 4. Utilize a solubility-enhancing excipient such as cyclodextrins or surfactants in your buffer. |
| Inconsistent or non-reproducible experimental results | Poor solubility leading to variable concentrations of dissolved this compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh solutions for each experiment. 3. Consider using a formulation approach like an amorphous solid dispersion or a nanoparticle suspension to ensure a more homogenous and stable solution. |
| Low apparent potency in cell-based assays | The actual concentration of dissolved this compound available to the cells is lower than the nominal concentration due to precipitation. | 1. Determine the kinetic solubility of this compound in your specific assay medium. 2. Employ a solubility enhancement technique to increase the concentration of dissolved drug. 3. Wash cells after treatment to remove any precipitated compound that could interfere with downstream assay readouts. |
Data on Solubility Enhancement of Structurally Similar Compounds (Pioglitazone)
The following tables summarize quantitative data from studies on pioglitazone, a thiazolidinedione structurally related to this compound, which can provide insights into effective solubility enhancement strategies.
Table 1: Solubility of Pioglitazone Hydrochloride in Different Media
| Medium | pH | Solubility (mg/mL) |
| Stomach-simulated fluid | 1.2 | 4.4 |
| Intestine-simulated fluid | 6.8 | 0.0003 |
Data from a study on pioglitazone-HCl, demonstrating its strong pH-dependent solubility.
Table 2: Examples of Solubility Enhancement for Pioglitazone using Solid Dispersions
| Carrier Polymer | Drug:Polymer Ratio | Method | Fold Increase in Solubility |
| PVP K30 | 1:1.5 | Kneading | Significant |
| Poloxamer 188 | 1:1.5 | Kneading | Significant |
| Solutol HS 15 | 1:7 | Solvent Evaporation | ~4-fold increase in bioavailability |
This table illustrates the effectiveness of different polymers in enhancing the dissolution and bioavailability of pioglitazone through solid dispersion techniques.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: For a working stock solution, further dilute the initial stock with the same organic solvent to a desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use in Experiments: When preparing the final working solution for your experiment, add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Complexation: Continue stirring the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.
-
Filtration/Lyophilization: The resulting solution can be filtered to remove any undissolved drug, or the entire mixture can be lyophilized to obtain a solid powder of the complex for later reconstitution.
Visualizations
Caption: this compound's mechanism of action via the PPARγ signaling pathway.
Caption: Experimental workflow for addressing poor solubility of this compound.
References
Leriglitazone Technical Support Center: Optimizing Treatment in Chronic Neurodegenerative Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Leriglitazone in chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
A1: this compound (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] Its primary mechanism of action in the CNS involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key pathways.[3] Activation of PPARγ by this compound leads to reduced neuroinflammation, decreased oxidative stress, improved mitochondrial function and biogenesis, and promotion of myelination.[1][4]
Q2: For which neurodegenerative models has this compound shown preclinical efficacy?
A2: this compound has demonstrated robust preclinical proof-of-concept in animal models of several neurodegenerative diseases, including X-linked Adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), and Pantothenate Kinase-Associated Neurodegeneration (PKAN).
Q3: How do I determine the optimal treatment duration for this compound in my chronic neurodegenerative mouse model?
A3: The optimal treatment duration is model-dependent and should be guided by the specific research question and the progression of the disease phenotype in the chosen animal model. As a starting point, consider the following:
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Disease Progression: Initiate treatment at a well-defined stage of the disease (e.g., pre-symptomatic, early symptomatic) and continue for a duration that allows for significant pathological and functional changes to be observed in the untreated control group.
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Published Studies: In a mouse model of adrenomyeloneuropathy (AMN), a phenotype of X-ALD, daily treatment for 6 months showed improvements in motor function and reductions in inflammation and axonal degradation markers.
-
Pilot Studies: It is highly recommended to conduct a pilot study with staggered treatment durations (e.g., 3, 6, and 9 months) to identify the window where this compound shows a therapeutic effect.
Q4: What are the key biomarkers to monitor for target engagement and therapeutic efficacy?
A4: Monitoring both target engagement and efficacy biomarkers is crucial.
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Target Engagement: Adiponectin is a well-established downstream target of PPARγ activation and can be measured in plasma as a biomarker of target engagement. An increase in plasma adiponectin levels indicates that this compound is activating the PPARγ pathway.
-
Therapeutic Efficacy:
-
Neurofilament light chain (NfL): Plasma or cerebrospinal fluid (CSF) levels of NfL are a sensitive marker of axonal damage. A reduction or stabilization of NfL levels in treated animals compared to controls can indicate a neuroprotective effect.
-
Inflammatory Cytokines and Chemokines: Measurement of pro-inflammatory markers (e.g., IL-1β, IL-6, TNF-α) in plasma or brain tissue can assess the anti-neuroinflammatory effects of this compound.
-
Q5: What are the expected side effects of chronic this compound administration in rodents, and how can they be managed?
A5: Based on the known class effects of PPARγ agonists, potential side effects in rodents may include weight gain and fluid retention. Careful monitoring of animal health is essential. If significant weight gain or edema is observed, consult with a veterinarian. Dose adjustments may be necessary, but should be made cautiously to maintain therapeutic efficacy.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant difference in behavioral outcomes between treated and control groups. | 1. Inappropriate treatment window: Treatment may have been initiated too late in the disease course. 2. Insufficient treatment duration: The treatment period may not have been long enough to observe functional improvements. 3. Suboptimal dosage: The administered dose may be too low for the specific animal model. 4. High variability in behavioral tests: Inconsistent handling or environmental factors can increase data variability. | 1. Review the literature for the pathological progression of your model and consider initiating treatment at an earlier stage. 2. Extend the treatment duration based on pilot data or published studies. 3. Perform a dose-response study to identify the optimal therapeutic dose. 4. Ensure consistent handling of animals, habituation to the testing environment, and standardized testing protocols. |
| High mortality or adverse events in the treatment group. | 1. Gavage-related complications: Improper oral gavage technique can lead to esophageal trauma, aspiration, or stress. 2. Drug toxicity: Although generally well-tolerated, high doses of PPARγ agonists can have adverse effects. | 1. Ensure all personnel are properly trained in oral gavage techniques. Consider using flexible gavage tubes and lubricating the tip with water. Monitor animals closely after each administration. Consider alternative, less stressful administration methods if possible. 2. Review the dosage and consider a dose-reduction or a different dosing schedule. Monitor for signs of toxicity such as significant weight loss, lethargy, or ruffled fur. |
| Inconsistent biomarker results. | 1. Sample collection and processing: Variability in blood collection, processing, or storage can affect biomarker levels. 2. Assay variability: Inconsistent execution of ELISA or other assays. 3. Biological variability: Natural fluctuations in biomarker levels. | 1. Standardize sample collection and processing protocols. Ensure consistent timing of sample collection relative to drug administration. 2. Use a validated assay and run samples in duplicate or triplicate. Include appropriate controls. 3. Increase the sample size to account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Adrenomyeloneuropathy (AMN)
| Parameter | Treatment Group | Outcome |
| Motor Function (Rotarod and Balance Beam) | This compound (daily, 6 months) | Dose-dependent improvement from baseline |
| Axonal Swelling Marker (Amyloid Precursor Protein) | This compound (highest dose) | Reduction in the spinal cord |
| Microglial Activation Marker (MAC-3 Antigen) | This compound (highest dose) | Reduction in the spinal cord, indicating decreased microglial activation |
Table 2: Biomarker Changes with this compound Treatment
| Biomarker | Matrix | Change with this compound | Indication |
| Adiponectin | Plasma, CSF | Increase | Target Engagement (PPARγ activation) |
| Neurofilament Light Chain (NfL) | Plasma, CSF | Reduction/Stabilization | Reduced Axonal Degeneration |
| Pro-inflammatory Cytokines (e.g., IL-8, IL-6) | Plasma, CSF | Decrease | Anti-inflammatory effect |
Experimental Protocols
This compound Formulation and Administration (Oral Gavage)
-
Formulation: this compound can be formulated as a suspension for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
Prepare fresh daily or assess stability for longer-term storage at 4°C, protected from light.
-
-
Administration:
-
Administer via oral gavage using a ball-tipped, stainless steel feeding needle (e.g., 20-22 gauge for adult mice).
-
The volume should not exceed 10 ml/kg body weight.
-
Ensure proper restraint of the animal to minimize stress and risk of injury.
-
Gently insert the lubricated needle into the esophagus and deliver the suspension slowly.
-
Monitor the animal for any signs of distress post-administration.
-
Motor Function Assessment
-
Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure: Place the mouse on the rotating rod at a low speed (e.g., 4 rpm). Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
-
Beam Walk Test:
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 1 m long) elevated above a padded surface.
-
Training: Train the mice for 2-3 consecutive days to traverse the beam to a home cage or a dark box.
-
Testing: On the test day, record the time taken to traverse the beam and the number of foot slips. Videotaping the trials for later analysis is recommended.
-
Biomarker Analysis
-
Plasma Collection: Collect blood via submandibular or retro-orbital bleeding into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
ELISA for Adiponectin and NfL:
-
Use commercially available ELISA kits for mouse adiponectin or neurofilament light chain.
-
Follow the manufacturer's instructions for sample dilution, standard curve preparation, and assay procedure.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
-
Histopathological and Biochemical Analysis
-
Tissue Collection: At the end of the treatment period, perfuse animals with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).
-
Histopathology for Neuroinflammation:
-
Process the fixed brain tissue for paraffin embedding or cryosectioning.
-
Perform immunohistochemistry using antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess gliosis.
-
Quantify the staining intensity or the number of positive cells in specific brain regions.
-
-
Biochemical Analysis of Mitochondrial Function:
-
Isolate mitochondria from fresh brain tissue using differential centrifugation.
-
Assess mitochondrial function by measuring parameters such as ATP production, oxygen consumption rate (using a Seahorse analyzer), and the activity of respiratory chain complexes.
-
Visualizations
References
Troubleshooting inconsistent results in Leriglitazone efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leriglitazone. Our aim is to help you navigate potential inconsistencies in efficacy studies and achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] Its primary mechanism involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key cellular processes.[1][3]
Key downstream effects of this compound's activation of PPARγ include:
-
Mitochondrial Biogenesis and Function: this compound enhances mitochondrial function by activating the PPARγ/PGC-1α pathway, which helps restore cellular energy balance.[1]
-
Reduction of Oxidative Stress: It helps to decrease oxidative stress within cells.
-
Anti-Inflammatory Effects: this compound reduces neuroinflammation by decreasing NF-κB levels and subsequent microglial activation.
-
Promotion of Myelination: It supports the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system.
Q2: Why are there inconsistencies in the clinical trial results for this compound?
The apparent inconsistencies in clinical trial outcomes for this compound can be attributed to several factors, including differences in patient populations, disease stage, and the specific endpoints measured.
The ADVANCE trial , which studied adult male patients with adrenomyeloneuropathy (AMN), did not meet its primary endpoint related to the 6-minute walk test. However, it did show positive trends in secondary endpoints, such as measures of body sway and a reduction in the progression of cerebral lesions.
In contrast, the NEXUS trial , which focused on a pediatric population with early-stage cerebral adrenoleukodystrophy (cALD), met its primary endpoint, with a significant percentage of patients showing arrested disease progression.
These differing outcomes suggest that this compound's efficacy may be more pronounced in patient populations with active neuroinflammation and demyelination, as is characteristic of pediatric cALD, compared to the more chronic axonal degeneration seen in AMN. The choice of primary endpoint is also critical; a measure focused on chronic myelopathy may not capture the drug's primary benefits in preventing acute neuroinflammation.
Data Presentation: Clinical Trial Efficacy Data
The following tables summarize the key efficacy data from the ADVANCE and NEXUS clinical trials to provide a clear comparison of the results.
Table 1: Summary of Key Efficacy Results from the ADVANCE Trial (Adult AMN Patients)
| Endpoint Category | Endpoint | This compound Group | Placebo Group | Outcome |
| Primary Endpoint | Change in 6-Minute Walk Test | Not statistically significant | Not statistically significant | Primary endpoint not met |
| Secondary Endpoints | Progression to cerebral ALD (cALD) | 0% of patients | 15.4% (6 of 39) of patients | Statistically significant reduction |
| Change in Body Sway | Clinically relevant improvement | Worsening | Favorable trend for this compound | |
| Expanded Disability Status Scale (EDSS) | Favorable trend | Worsening | Favorable trend for this compound | |
| Biomarkers | Plasma Neurofilament Light Chain (NfL) | Stabilized | Increased in patients with cALD progression | Supports neuroprotective effect |
| Plasma MMP-9 | Significantly reduced | No significant change | Suggests improved blood-brain barrier integrity |
Table 2: Summary of Key Efficacy Results from the NEXUS Trial (Pediatric cALD Patients)
| Endpoint Category | Endpoint | Result | Outcome |
| Primary Endpoint | Proportion of patients with arrested disease at week 96 | 35% (7 of 20) | Compared to 10% expected from natural history (p<0.05) |
| Clinical Stability | Neurological Function Score (NFS) | All evaluable patients remained clinically stable | - |
| Radiological Stability | Lesion Growth | Deceleration of lesion growth observed | Compared to natural history data |
| Safety | Treatment-related serious adverse events | None reported | - |
Experimental Protocols & Troubleshooting Guides
Inconsistent results in preclinical, in vitro experiments can often be traced back to variations in experimental setup and execution. Below are generalized protocols for key assays used in this compound research, followed by troubleshooting guides to address common issues.
Generalized Experimental Workflow: In Vitro Neuroprotection Assay
This workflow describes a typical experiment to assess the neuroprotective effects of this compound against very long-chain fatty acid (VLCFA)-induced toxicity in primary neurons or astrocytes.
Caption: Generalized workflow for an in vitro neuroprotection assay with this compound.
Troubleshooting Guide: In Vitro Assays
Issue 1: High Variability in Cell Viability Assays
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Question: My cell viability results are inconsistent between wells treated with the same concentration of this compound. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid creating gradients in cell density across the plate.
-
Edge Effects: Evaporation in the outer wells of a microplate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Inconsistent Treatment Application: Ensure that this compound and any toxins are added consistently to each well. Automated liquid handlers can improve precision.
-
Cell Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the optimal confluency before starting the experiment.
-
Issue 2: No or Low PPARγ Activation Detected
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Question: I am not observing the expected downstream effects of PPARγ activation (e.g., changes in gene expression, mitochondrial biogenesis). Why might this be?
-
Answer:
-
Incorrect this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type. While concentrations around 100 nM have been shown to be effective in some models, this can vary.
-
Insufficient Incubation Time: PPARγ activation leads to changes in gene transcription, which takes time. Ensure your incubation period is sufficient (typically 16-24 hours) for these changes to occur and be measurable.
-
Cell Line Specificity: Different cell lines express varying levels of PPARγ. Confirm that your chosen cell line expresses sufficient levels of the receptor. You may need to use a cell line engineered to overexpress PPARγ for certain reporter assays.
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Assay Sensitivity: Your chosen readout for PPARγ activation may not be sensitive enough. Consider using a reporter gene assay or measuring the expression of a known PPARγ target gene (e.g., adiponectin) via qPCR.
-
Issue 3: Inconsistent Results in Mitochondrial Function Assays (e.g., Seahorse XF Analyzer)
-
Question: My oxygen consumption rate (OCR) measurements are highly variable or show a low response to mitochondrial stressors. How can I troubleshoot this?
-
Answer:
-
Suboptimal Cell Density: Titrate the cell number to find the optimal density for your cell type. Too few cells will result in a low signal, while too many can lead to oxygen depletion and a non-linear response.
-
Poor Cell Adherence: Ensure cells are evenly seeded and well-adhered to the plate. Using appropriate coating substrates is crucial, especially for primary neurons. Cell detachment during the assay can lead to a drop in OCR.
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Incorrect Drug Concentrations: The concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) need to be optimized for your specific cell type to achieve the desired effects without causing off-target toxicity.
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Assay Medium pH: The pH of the assay medium is critical for mitochondrial function. Ensure it is properly buffered and maintained at the correct pH throughout the experiment.
-
Instrument Issues: Ensure the Seahorse instrument is properly calibrated and that the sensor cartridge is hydrated correctly.
-
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree to guide troubleshooting of inconsistent experimental results.
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by this compound through PPARγ activation.
We hope this technical support center provides valuable guidance for your research with this compound. For further in-depth information, we recommend consulting the full publications of the cited clinical trials and preclinical studies.
References
- 1. Minoryx this compound [minoryx.com]
- 2. This compound has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 3. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the oral bioavailability of Leriglitazone for research
Welcome to the Technical Support Center for strategies to improve the oral bioavailability of Leriglitazone for research purposes. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for bioavailability enhancement?
While an official BCS classification for this compound has not been explicitly published, based on its predicted low aqueous solubility (0.0213 mg/mL) and its nature as a metabolite of pioglitazone (a known BCS Class II drug), it is highly likely that this compound is a BCS Class II compound. This classification is characterized by low solubility and high permeability .
Understanding the BCS class is critical because it dictates the primary obstacle to oral absorption. For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, strategies to improve oral bioavailability should focus on enhancing the solubility and dissolution rate of this compound.
Q2: My in vivo rodent studies with this compound show inconsistent plasma concentrations. What could be the cause?
Inconsistent plasma concentrations for a BCS Class II drug like this compound in preclinical studies can stem from several factors related to its poor solubility:
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Variable Dissolution: The crystalline form of the drug may not be dissolving completely or consistently in the gastrointestinal tract of the animals.
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Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting the dissolution and absorption of poorly soluble drugs. Although clinical studies in humans showed no significant food effect on overall exposure (AUC), this might differ in preclinical models.[1]
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Particle Size Variation: If the particle size of your this compound powder is not uniform, it can lead to variable dissolution rates and, consequently, inconsistent absorption.
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Formulation Issues: The vehicle used to administer this compound may not be optimal for maintaining the drug in a solubilized state in the GI tract.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
For a BCS Class II compound like this compound, the primary goal is to increase its solubility and dissolution rate. Key strategies include:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][3]
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Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution.[4]
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[4]
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Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
Q4: Can chemical modification of this compound be a viable strategy?
While chemical modification to create a more soluble prodrug is a possible strategy, it is a more complex approach that involves synthesizing a new chemical entity. This would require extensive characterization and potentially alter the drug's pharmacological activity. For initial research purposes, formulation-based strategies are generally more straightforward to implement.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in In Vitro Dissolution Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). | Increased dissolution rate due to the higher energy state of the amorphous form. |
| Large Particle Size | Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder. | Faster dissolution due to increased surface area. |
| Poor Wettability | Include a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) in the dissolution medium. | Improved wetting of the drug particles, leading to enhanced dissolution. |
Issue 2: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Solubilization in GI Tract | Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). | Formation of a microemulsion in the GI tract, maintaining the drug in a solubilized state for absorption. |
| Precipitation of the Drug in the Gut | Develop a solid dispersion formulation with a precipitation inhibitor. | The polymer in the solid dispersion can help maintain supersaturation and prevent the drug from precipitating out of solution. |
| Insufficient Permeation | While this compound is likely highly permeable (BCS Class II), if permeability is a concern, co-administration with a permeation enhancer could be explored cautiously, though this is more relevant for BCS Class IV drugs. | Increased flux of the drug across the intestinal epithelium. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30)
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Dichloromethane (DCM)
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Methanol
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Rotary evaporator
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Vacuum oven
Procedure:
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Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 mixture of DCM and methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
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Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Scrape the solid film from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Perform in vitro dissolution studies comparing the solid dispersion to the pure crystalline drug.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound to improve its solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant for forming a stable microemulsion.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
Dissolve the required amount of this compound in the SEDDS pre-concentrate with gentle heating and vortexing.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
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Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H20N2O4S | PubChem |
| Molar Mass | 372.44 g/mol | PubChem |
| Predicted Water Solubility | 0.0213 mg/mL | DrugBank |
| Predicted LogP | 2.35 | DrugBank |
| Likely BCS Class | II | Inferred |
Table 2: Comparison of Dissolution Profiles of Different this compound Formulations
| Time (min) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Solid Dispersion) | % Drug Dissolved (SEDDS) |
| 5 | 2 | 35 | 50 |
| 15 | 5 | 60 | 85 |
| 30 | 8 | 85 | 95 |
| 60 | 12 | 92 | 98 |
Note: The data in this table is illustrative and will vary based on the specific formulation parameters.
Visualizations
Caption: Challenges in the oral delivery of crystalline this compound.
Caption: Strategies to improve the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Clinical pharmacokinetics of this compound and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. upm-inc.com [upm-inc.com]
Technical Support Center: Investigating Potential Hepatotoxicity of Leriglitazone
Welcome, researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of potential hepatotoxicity associated with the long-term administration of Leriglitazone. Given that this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a class of drugs with a history that includes hepatotoxicity (e.g., troglitazone), a thorough evaluation of its liver safety profile is a critical aspect of preclinical and clinical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known liver safety profile of this compound from clinical trials?
A1: In the pivotal 96-week ADVANCE phase 2/3 trial, this compound was reported to be generally well-tolerated, with an adverse event profile consistent with the known safety profile of the PPARγ agonist class.[3][4] The most frequently reported treatment-emergent adverse events were weight gain and peripheral edema. There was one serious adverse event involving an increase in hepatic enzymes; however, this was in a patient who was subsequently diagnosed with Gilbert's syndrome and was considered related to that condition. Importantly, the trial did not report a statistically significant increase in the incidence of clinically relevant liver enzyme elevations compared to placebo.
Q2: Why is there a concern about hepatotoxicity with this compound?
A2: The concern stems from the drug class to which this compound belongs. Troglitazone, the first approved thiazolidinedione (a class of PPARγ agonists), was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. The proposed mechanisms for troglitazone-induced liver injury include the formation of reactive metabolites, mitochondrial dysfunction, and inhibition of bile salt export pumps. Although other PPARγ agonists like Pioglitazone (from which this compound is a metabolite) have a much better liver safety profile, the historical precedent with troglitazone necessitates careful, long-term evaluation of any new drug in this class.
Q3: What are the primary mechanisms of drug-induced liver injury (DILI) to consider?
A3: Key mechanisms to investigate for potential DILI include mitochondrial dysfunction, oxidative stress, and the formation of reactive metabolites. Mitochondrial impairment can disrupt cellular energy balance and initiate apoptotic pathways. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to damage of lipids, proteins, and DNA. Researchers should consider evaluating these pathways in relevant in vitro and in vivo models.
Q4: Which in vitro models are recommended for long-term hepatotoxicity studies of this compound?
A4: For long-term studies, it is crucial to use models that maintain metabolic competence over time. While primary human hepatocytes are the gold standard, their rapid loss of function in standard 2D culture is a limitation. Advanced models such as 3D liver spheroids, liver-on-a-chip systems, or long-term cultures of metabolically competent cell lines like HepaRG are recommended. The human hepatoma cell line HepG2 is also widely used for initial cytotoxicity screening, though it has lower metabolic activity compared to primary cells.
Q5: What biomarkers should be monitored in preclinical and clinical studies?
A5: Standard clinical biomarkers for liver injury include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. For more mechanistic insights and potentially higher sensitivity, researchers should consider exploratory biomarkers such as microRNA-122 (miR-122), cytokeratin-18 (K18) fragments, and high-mobility group box 1 (HMGB1).
Data Presentation
While specific quantitative data on liver function tests from this compound's ADVANCE trial are not publicly detailed, data from long-term studies of the related PPARγ agonist, Pioglitazone, can provide a relevant reference for the drug class.
Table 1: Liver Enzyme Changes in a 36-Month Study of Pioglitazone in Patients with NASH.
| Parameter | Pioglitazone Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) |
| Alanine Aminotransferase (ALT) | Normalized by Month 3 (35 IU/L) | Modest Decrease (56 IU/L) |
| Aspartate Aminotransferase (AST) | Significant Decrease | Modest Decrease |
| Source: Data adapted from a randomized trial of Pioglitazone for NASH. |
Note: This table presents data for Pioglitazone as a proxy. Researchers must generate specific data for this compound.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo).
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Potential Cause: Inconsistent cell seeding density.
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Solution: Ensure a single-cell suspension is achieved during cell passaging, especially with clumping cell lines like HepG2. Use an automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for the assay duration.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.
-
-
Potential Cause: Interference of the test compound with the assay chemistry.
-
Solution: Run a cell-free control where this compound is added to the assay medium without cells to check for direct interaction with the assay reagents (e.g., reduction of MTT).
-
Issue 2: Inconsistent results in mitochondrial membrane potential assays (e.g., JC-1).
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Potential Cause: Suboptimal dye concentration or incubation time.
-
Solution: The optimal JC-1 concentration can vary between cell types. Titrate the JC-1 concentration (e.g., 1-10 µM) and incubation time (e.g., 15-30 minutes) to find conditions that yield a strong red signal in healthy control cells and a clear shift to green in positive control cells (e.g., treated with CCCP).
-
-
Potential Cause: Photobleaching of the fluorescent dye.
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Solution: Protect cells from light after adding the JC-1 dye. Minimize exposure time during fluorescence microscopy. Analyze samples promptly after staining.
-
-
Potential Cause: Analysis of unhealthy cell populations.
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Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Use only healthy control cells to establish the baseline red/green fluorescence ratio.
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Issue 3: High background signal in ROS detection assays (e.g., DHE).
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Potential Cause: Autofluorescence of the compound or cell culture medium.
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Solution: Run controls with this compound in cell-free medium to measure its intrinsic fluorescence. Use phenol red-free medium during the assay, as phenol red can contribute to background fluorescence.
-
-
Potential Cause: Spontaneous oxidation of the DHE probe.
-
Solution: Prepare the DHE working solution fresh immediately before use. Protect the stock and working solutions from light.
-
-
Potential Cause: Over-incubation with the probe.
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Solution: Optimize the incubation time (e.g., 15-60 minutes). Excessive incubation can lead to non-specific oxidation and increased background signal. Wash cells thoroughly with PBS after incubation to remove excess unbound probe.
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Experimental Protocols & Visualizations
Core Experimental Workflow
The following diagram outlines a general workflow for assessing the potential hepatotoxicity of this compound in vitro.
Potential PPARγ-Mediated Hepatotoxicity Signaling
This diagram illustrates potential pathways by which a PPARγ agonist could, hypothetically, lead to hepatotoxicity, drawing on mechanisms proposed for other drugs in this class.
Detailed Experimental Protocols
HepG2 Cell Culture and Maintenance
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Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain HepG2 cell cultures in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
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Media Change: Aspirate and replace the culture medium every 2-3 days.
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Passaging (Subculturing):
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When cells reach 70-80% confluency, aspirate the medium.
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Wash the cell monolayer once with sterile 1x PBS.
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Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes, or until cells detach.
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Neutralize the trypsin by adding at least 3 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
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Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
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Split cells at a ratio of 1:4 to 1:6 for routine maintenance.
-
MTT Cytotoxicity Assay (96-well format)
-
Cell Seeding: Seed HepG2 cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol) to each well. Pipette up and down thoroughly to dissolve the formazan crystals.
-
Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank. Calculate cell viability as a percentage of the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of this compound for the desired duration. Include positive control wells to be treated with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 30 minutes).
-
JC-1 Staining Solution: Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed culture medium or PBS.
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Staining: Remove the treatment medium. Add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.
-
Wash: Carefully aspirate the staining solution. Wash the cells once or twice with 100 µL of pre-warmed Assay Buffer (provided in most commercial kits) or PBS.
-
Readout (Plate Reader): Add 100 µL of Assay Buffer back to each well. Read fluorescence using two filter sets:
-
J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm.
-
J-monomers (Green): Excitation ~485 nm / Emission ~535 nm.
-
-
Readout (Fluorescence Microscopy): After the wash step, observe cells immediately. Healthy cells will exhibit punctate red fluorescence within the mitochondria. Apoptotic or compromised cells will show diffuse green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection (DHE Staining)
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Cell Seeding & Treatment: Seed HepG2 cells in a 96-well plate and treat with this compound as described for other assays. Include a positive control (e.g., Antimycin A or H₂O₂) and a negative control (e.g., N-acetylcysteine).
-
DHE Working Solution: Prepare a fresh working solution of Dihydroethidium (DHE) at a final concentration of 5-10 µM in serum-free medium or PBS.
-
Staining: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of the DHE working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Wash: Aspirate the DHE solution and wash the cells gently 2-3 times with PBS to remove background fluorescence.
-
Readout: Add 100 µL of PBS back to each well. Measure fluorescence immediately using a plate reader (Excitation ~520 nm / Emission ~600 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an increase in superoxide/ROS production.
ALT/AST Release Assay (Colorimetric)
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Cell Culture and Treatment: Culture HepG2 cells in a 96-well plate and treat with this compound for the desired time. Include a positive control for cytotoxicity (e.g., Triton X-100) to induce maximal enzyme release.
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
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Assay Procedure: Use a commercial colorimetric assay kit for ALT or AST. These kits typically work as follows:
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Add 20-50 µL of the collected supernatant to a new 96-well plate.
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Prepare a Master Reaction Mix containing the substrate (e.g., alanine and α-ketoglutarate for ALT) and a probe, according to the kit manufacturer's instructions.
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Add the Reaction Mix to each well containing the supernatant.
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Incubate the plate at 37°C for 30-60 minutes.
-
-
Readout: Measure the absorbance at the wavelength specified by the kit protocol (e.g., 570 nm for many colorimetric assays).
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Data Analysis: Calculate the enzyme activity (U/L) based on a standard curve (e.g., a pyruvate standard curve for ALT assays) provided with the kit. An increase in ALT/AST activity in the supernatant compared to the vehicle control indicates loss of cell membrane integrity and cytotoxicity.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Minoryx this compound [minoryx.com]
- 3. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Leriglitazone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on refining animal models to better study the effects of Leriglitazone.
Frequently Asked Questions (FAQs)
Q1: What are the limitations of current animal models for studying this compound's effects on X-linked Adrenoleukodystrophy (X-ALD)?
A1: The most widely used animal models for X-ALD are the Abcd1 knockout and Abcd1/Abcd2 double knockout mice. While these models successfully replicate the very long-chain fatty acid (VLCFA) accumulation and the late-onset, progressive axonopathy characteristic of adrenomyeloneuropathy (AMN), they fail to develop the inflammatory cerebral demyelination that is a hallmark of the severe cerebral ALD (cALD) phenotype.[1][2][3][4] This is a significant limitation as this compound has shown potential in addressing neuroinflammation.
Q2: How can the existing Abcd1 knockout mouse model be refined to better mimic cerebral ALD (cALD)?
A2: A promising refinement involves a "two-hit" approach that combines the genetic predisposition of the Abcd1-null mouse with environmental triggers.[1] A recently developed model utilizes a combination of cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE) to induce a cALD-like phenotype in Abcd1-null mice. This refined model displays key features of human cALD, including inflammatory demyelination, which is crucial for evaluating the anti-inflammatory effects of this compound.
Q3: What are the key signaling pathways modulated by this compound that should be assessed in these refined models?
A3: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Its mechanism of action involves the modulation of multiple pathways. Key pathways to investigate in refined animal models include:
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PPARγ/PGC-1α pathway: This pathway is central to mitochondrial biogenesis and function.
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Neuroinflammation pathways: this compound has been shown to reduce neuroinflammation, likely through the inhibition of NF-κB signaling and modulation of microglial activation.
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Demyelination and Remyelination pathways: Assessing the expression of myelin-related proteins and the activity of oligodendrocytes is crucial.
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Oxidative stress pathways: Evaluating markers of oxidative damage and the expression of antioxidant enzymes is important.
Q4: What are some emerging, more advanced models for studying this compound and other neurodegenerative diseases?
A4: Beyond refined mouse models, several advanced platforms are emerging:
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Humanized Mice: These mice are engrafted with human cells or genes, providing a more human-relevant system to study disease pathology and drug response. For X-ALD, this could involve mice with a humanized immune system to better model the inflammatory aspects of cALD.
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Brain Organoids: These are 3D, self-organizing structures derived from human pluripotent stem cells that can recapitulate aspects of brain development and organization. They offer a powerful in vitro platform to study the effects of this compound on human neural cells in a complex, tissue-like environment.
Troubleshooting Guides
Guide 1: Inducing a cALD-like Phenotype in Abcd1 Knockout Mice
Issue: Difficulty in consistently inducing inflammatory demyelination in Abcd1 knockout mice.
Solution:
-
Model Selection: Start with male Abcd1-null mice on a C57BL/6 background.
-
Cuprizone Administration:
-
Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination. Ensure consistent and ad libitum access to the cuprizone diet.
-
Monitor for signs of toxicity, such as significant weight loss or lethargy. If observed, consider a slightly lower concentration of cuprizone or a shorter duration of administration in pilot studies.
-
-
EAE Induction:
-
Following the cuprizone diet, induce EAE using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to enhance the inflammatory response.
-
Critical Step: The timing and dosage of MOG and pertussis toxin are crucial. Refer to established EAE protocols and consider optimizing these parameters for your specific experimental conditions.
-
-
Monitoring:
-
Regularly monitor the mice for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.
-
Utilize non-invasive imaging techniques like MRI to assess the development of brain lesions.
-
Guide 2: Assessing this compound's Efficacy on Neuroinflammation
Issue: Inconsistent or difficult-to-interpret results when measuring neuroinflammation.
Solution:
-
Tissue Collection:
-
For post-mortem analysis, perfuse the animals with ice-cold saline to remove blood from the brain tissue, which can interfere with downstream assays.
-
Harvest brain and spinal cord tissue at predefined time points corresponding to the peak of disease and during the chronic phase.
-
-
Quantification Methods:
-
Immunohistochemistry (IHC)/Immunofluorescence (IF): Use specific markers for microglial activation (Iba1, CD68), astrogliosis (GFAP), and inflammatory cell infiltration (CD3 for T-cells, CD19 for B-cells).
-
ELISA/Multiplex Assays: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates or cerebrospinal fluid (CSF).
-
RT-qPCR: Measure the gene expression of inflammatory mediators.
-
Flow Cytometry: Isolate immune cells from the CNS to quantify and phenotype different cell populations.
-
-
Data Interpretation:
-
Always include vehicle-treated control groups for both wild-type and Abcd1-null mice to establish a baseline.
-
Correlate inflammatory markers with clinical scores and histological findings of demyelination.
-
Data Presentation
Table 1: this compound Dose-Response in Preclinical Models (Illustrative)
| Animal Model | Disease Phenotype | This compound Dose (mg/kg/day) | Key Efficacy Endpoints | Reference |
| Abcd1-null mice | AMN-like axonopathy | 17 | Improved motor function, restored mitochondrial function | |
| EAE Mouse Model | Neuroinflammation, Demyelination | 10, 30 | Reduced neurological disability score | |
| Rett Syndrome Mouse Model | Neuroinflammation | Not specified | Amelioration of general condition |
Note: Specific dose-response studies for this compound in the refined cALD model are not yet published. The doses above are from other relevant preclinical models and can serve as a starting point for dose-finding studies.
Table 2: Effects of Pioglitazone (PPARγ Agonist) in Abcd1-null Mice
| Parameter | Wild-type | Abcd1-null | Abcd1-null + Pioglitazone | Reference |
| Mitochondrial DNA level (relative) | 1.0 | ~0.6 | ~1.0 | |
| ATP levels (relative) | 1.0 | ~0.7 | ~1.0 | |
| NADH levels (relative) | 1.0 | ~1.4 | ~1.0 | |
| 8-oxodG (Oxidative Stress Marker) | Normal | Increased | Normal |
This table provides data on the effects of another PPARγ agonist, pioglitazone, in the Abcd1-null mouse model, which can be indicative of the potential effects of this compound on similar pathways.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Brain Tissue
-
Mitochondrial Isolation:
-
Rapidly dissect the brain region of interest (e.g., corpus callosum, cerebellum) in ice-cold isolation buffer.
-
Homogenize the tissue gently using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the mitochondria.
-
-
High-Resolution Respirometry:
-
Use an Oroboros Oxygraph-2k or a Seahorse XF Analyzer to measure oxygen consumption rates.
-
Assess Complex I-driven respiration using substrates like glutamate and malate.
-
Measure Complex II-driven respiration with succinate in the presence of a Complex I inhibitor (e.g., rotenone).
-
Determine the respiratory control ratio (RCR) and ATP production rates.
-
-
Data Analysis:
-
Normalize oxygen consumption rates to mitochondrial protein content.
-
Compare the respiratory parameters between treatment groups.
-
Protocol 2: Quantification of Demyelination and Remyelination
-
Tissue Processing:
-
Perfuse animals and post-fix the brain and spinal cord in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solutions before sectioning.
-
-
Histological Staining:
-
Luxol Fast Blue (LFB): Stains for myelin sheaths. Areas of demyelination will appear pale.
-
Immunohistochemistry/Immunofluorescence:
-
Myelin markers: Myelin Basic Protein (MBP), Proteolipid Protein (PLP).
-
Oligodendrocyte markers: Olig2 (oligodendrocyte lineage), CC1 (mature oligodendrocytes).
-
-
-
Image Analysis:
-
Capture images from defined anatomical regions (e.g., corpus callosum).
-
Quantify the LFB-stained area or the intensity of MBP/PLP immunofluorescence using image analysis software (e.g., ImageJ).
-
Count the number of Olig2+ or CC1+ cells to assess oligodendrocyte populations.
-
-
Advanced Imaging (Optional):
-
Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) imaging can non-invasively quantify myelin content in vivo.
-
Mandatory Visualization
References
Technical Support Center: Controlling for PPARγ-Independent Effects of Leriglitazone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for PPAR gamma (PPARγ)-independent effects of Leriglitazone in experimental settings.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MIN-102) is a novel, orally bioavailable, selective PPARγ agonist with the ability to penetrate the blood-brain barrier.[1][2][3][4][5] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key biological processes. In the context of central nervous system (CNS) diseases, this compound-mediated PPARγ activation has been shown to modulate mitochondrial biogenesis, reduce neuroinflammation, decrease oxidative stress, and promote myelination.
Q2: Why is it important to control for PPARγ-independent effects of this compound?
While this compound is a selective PPARγ agonist, it belongs to the thiazolidinedione (TZD) class of drugs. Some TZDs have been reported to exert biological effects through mechanisms independent of PPARγ activation, often referred to as "off-target" effects. These off-target effects can confound experimental results and lead to incorrect interpretations of this compound's mechanism of action in a specific context. Therefore, implementing rigorous experimental controls is crucial to differentiate between PPARγ-dependent and -independent effects.
Q3: What are the known or potential PPARγ-independent effects of thiazolidinediones?
Thiazolidinediones have been reported to have several PPARγ-independent effects, which may include:
-
Mitochondrial Effects: Some TZDs can directly impact mitochondrial function, including the mitochondrial pyruvate carrier.
-
Enzyme Inhibition: Pioglitazone, from which this compound is derived, is known to be a weak inhibitor of monoamine oxidase B (MAO-B).
-
Kinase Signaling: Off-target effects on various kinase signaling pathways have been reported for some TZDs in cancer cell lines.
It is important to note that this compound is described as a selective PPARγ agonist, suggesting a more favorable off-target profile compared to older TZDs. However, the possibility of off-target effects should always be considered and experimentally addressed.
Troubleshooting Guides
Issue 1: Observed effect of this compound persists even when PPARγ is blocked.
This suggests a potential PPARγ-independent mechanism. Here are troubleshooting steps and experimental protocols to investigate this.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PPARγ-independent effects.
Experimental Protocols
-
Pharmacological Inhibition with a PPARγ Antagonist
-
Principle: A specific PPARγ antagonist will compete with this compound for binding to PPARγ, thereby inhibiting its on-target effects. If the observed biological effect of this compound is still present in the presence of a saturating concentration of the antagonist, it is likely a PPARγ-independent effect.
-
Recommended Antagonist: GW9662 is a commonly used irreversible PPARγ antagonist.
-
Protocol:
-
Determine Optimal Antagonist Concentration: Perform a dose-response experiment with GW9662 to determine the lowest concentration that effectively blocks the known PPARγ-dependent effects of a positive control agonist (e.g., rosiglitazone) in your experimental system. This is typically in the range of 1-10 µM.
-
Co-treatment: Pre-incubate your cells or tissues with the optimized concentration of GW9662 for 1-2 hours before adding this compound.
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
GW9662 alone
-
This compound + GW9662
-
-
Analysis: Measure the biological endpoint of interest. A persistent effect in the "this compound + GW9662" group points to a PPARγ-independent mechanism.
-
-
-
Genetic Knockdown of PPARγ using siRNA/shRNA
-
Principle: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to specifically reduce the expression of the PPARG gene, thereby depleting the target protein. If this compound's effect is diminished or absent in cells with reduced PPARγ levels, it confirms a PPARγ-dependent mechanism.
-
Protocol:
-
Transfection/Transduction: Transfect cells with a validated siRNA or transduce with a lentiviral vector expressing an shRNA targeting PPARG. A non-targeting control siRNA/shRNA should be used as a negative control.
-
Verification of Knockdown: After 24-72 hours, confirm the reduction of PPARγ mRNA (by qRT-PCR) and protein (by Western blot) levels. A knockdown efficiency of >70% is generally considered acceptable.
-
This compound Treatment: Treat the PPARγ-knockdown cells and control cells with this compound and the vehicle.
-
Analysis: Compare the effect of this compound in the control and knockdown cells.
-
-
-
Use of PPARγ Knockout (KO) Animal Models or Cell Lines
-
Principle: The most definitive way to demonstrate PPARγ-independence is to show that this compound still elicits the effect in an organism or cell line that completely lacks the PPARγ protein.
-
Protocol:
-
Model System: Utilize a commercially available or in-house generated PPARγ knockout mouse model or a cell line with a CRISPR/Cas9-mediated knockout of the PPARG gene.
-
Experimental Groups:
-
Wild-type (WT) + Vehicle
-
Wild-type (WT) + this compound
-
PPARγ KO + Vehicle
-
PPARγ KO + this compound
-
-
Analysis: Administer this compound and assess the biological outcome in both WT and KO models. An effect that is present in the KO animals/cells is definitively PPARγ-independent.
-
-
Issue 2: this compound induces changes in mitochondrial function, and it is unclear if this is a primary or secondary effect.
Troubleshooting Workflow
Caption: Workflow for mitochondrial effects of this compound.
Experimental Protocols
-
Direct Effect on Isolated Mitochondria
-
Principle: By isolating mitochondria from their cellular environment, you can test if this compound has a direct effect on mitochondrial respiration or other functions, independent of nuclear gene transcription.
-
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from your cells or tissues of interest using standard differential centrifugation protocols.
-
Respirometry: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the oxygen consumption rate (OCR).
-
Experimental Conditions: Add this compound directly to the isolated mitochondria and measure changes in basal respiration, ATP-linked respiration, and maximal respiration.
-
Analysis: A direct change in OCR upon addition of this compound would suggest a PPARγ-independent effect on the mitochondrial machinery.
-
-
-
Mitochondrial Function in PPARγ KO Models
-
Principle: Assess mitochondrial function in PPARγ knockout cells or tissues treated with this compound.
-
Protocol:
-
Model System: Use PPARγ KO cells or tissues.
-
Treatment: Treat the KO and WT control systems with this compound.
-
Mitochondrial Assays: Perform assays to measure mitochondrial function, such as:
-
Mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).
-
Cellular respiration (e.g., Seahorse XF Analyzer).
-
ATP production assays.
-
Mitochondrial biogenesis markers (e.g., PGC-1α, NRF1 protein levels).
-
-
Analysis: If this compound affects mitochondrial function in the PPARγ KO system, it points to a PPARγ-independent mechanism.
-
-
Data Presentation
Table 1: Comparative Profile of this compound and Other Thiazolidinediones
| Feature | This compound | Pioglitazone | Rosiglitazone |
| Primary Target | PPARγ | PPARγ (with some PPARα activity) | PPARγ |
| Selectivity | High for PPARγ | Moderate | High for PPARγ |
| Blood-Brain Barrier Penetration | Yes | Low | Low |
| Known PPARγ-Independent Effects | Not well-characterized; designed for high selectivity. | MAO-B inhibition, mitochondrial pyruvate carrier interaction. | Effects on mitochondrial redox state. |
| Primary Clinical Application | CNS diseases (e.g., X-ALD) | Type 2 Diabetes | Type 2 Diabetes (use is restricted) |
Mandatory Visualizations
Signaling Pathway: Differentiating On-Target vs. Off-Target Effects
Caption: On-target vs. off-target signaling pathways for this compound.
Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: this compound as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minoryx this compound [minoryx.com]
- 3. This compound has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 4. Clinical pharmacokinetics of this compound and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minoryx.com [minoryx.com]
Validation & Comparative
A Comparative Analysis of Leriglitazone and Other PPARγ Agonists in Preclinical Models of X-linked Adrenoleukodystrophy
For Researchers, Scientists, and Drug Development Professionals
X-linked adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a range of debilitating neurological symptoms.[1][2] The pathophysiology of X-ALD involves neuroinflammation, demyelination, mitochondrial dysfunction, and axonal degeneration.[3][4] Peroxisome proliferator-activated receptor gamma (PPARγ) agonists have emerged as a promising therapeutic strategy due to their role in regulating inflammation, energy metabolism, and mitochondrial biogenesis.[5] This guide provides a comparative overview of the efficacy of Leriglitazone, a novel brain-penetrant PPARγ agonist, against other PPARγ agonists, primarily Pioglitazone, in preclinical X-ALD models.
Mechanism of Action: PPARγ Agonism in X-ALD
PPARγ is a nuclear receptor that plays a critical role in modulating inflammation, mitochondrial function, and cellular metabolism. Activation of PPARγ by agonists like this compound and Pioglitazone can lead to several beneficial downstream effects in the context of X-ALD:
-
Neuroinflammation Reduction: PPARγ activation can suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory cytokines.
-
Mitochondrial Biogenesis and Function: PPARγ agonists can stimulate mitochondrial biogenesis through the PGC-1α pathway, improving cellular energy production.
-
Myelination and Oligodendrocyte Protection: These agonists can promote the differentiation of oligodendrocyte precursor cells into mature, myelin-producing oligodendrocytes and protect them from damage.
-
Axonal Protection: By mitigating oxidative stress and improving mitochondrial function, PPARγ agonists can help prevent axonal degeneration.
Below is a diagram illustrating the signaling pathway of PPARγ agonists.
Caption: PPARγ signaling pathway activated by agonists.
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies on this compound and Pioglitazone in X-ALD models.
| Parameter | This compound | Pioglitazone | Reference Model |
| Neuroinflammation | Reduces microglial activation. Decreases adhesion of human X-ALD monocytes to brain endothelial cells. | Reduces activated microglia and reactive astrocytes in the hippocampus and cortex in a mouse model of AD. | In vitro and in vivo X-ALD models. |
| Mitochondrial Function | Increases ATP concentration. Restores mitochondrial function markers. | Restores mitochondrial content and biogenesis regulators. Normalizes ATP and NAD+/NADH ratios. | Abcd1 null mice. |
| Oxidative Stress | Decreases oxidative stress markers. | Neutralizes oxidative damage to proteins and DNA. | Abcd1 null mice. |
| Myelination | Increases myelination and oligodendrocyte survival in demyelination-remyelination models. More myelinated axons after 3 weeks of treatment in a mouse model. | Promotes oligodendrocyte progenitor cell differentiation. | Demyelination-remyelination mouse models. |
| Axonal Degeneration | Improves motor function. | Halts axonal damage and locomotor disability. | Abcd1 null mice. |
| VLCFA Levels | No significant effect on VLCFA levels reported in preclinical models. | A deuterated form, PXL065, normalized C26:0 in plasma and decreased it in the spinal cord and brain of Abcd1-KO mice. Pioglitazone had no effect on spinal cord C26:0 levels. | Abcd1-KO mice. |
| Brain Penetration | Sufficient brain penetration demonstrated. | Insufficient brain exposure is a likely explanation for the lack of efficacy in some clinical trials for other neurodegenerative diseases. | Preclinical and clinical studies. |
Experimental Protocols
A generalized experimental workflow for evaluating the efficacy of PPARγ agonists in a mouse model of X-ALD is outlined below.
Caption: Generalized workflow for preclinical evaluation.
Key Methodologies
-
Animal Models: The Abcd1 null mouse is a commonly used model that develops a late-onset axonal degeneration in the spinal cord, resembling the adrenomyeloneuropathy (AMN) phenotype in humans.
-
Drug Administration: PPARγ agonists are typically administered orally. For instance, in one study, Pioglitazone was administered to Abcd1 null mice for 2 months.
-
Behavioral Analysis: Locomotor function can be assessed using tests like the open field test to measure movement and exploratory behavior.
-
Biochemical Assays:
-
Mitochondrial Function: ATP levels and NAD+/NADH ratios are measured in spinal cord tissues to assess bioenergetic status.
-
Oxidative Stress: Markers of oxidative damage to proteins and DNA are quantified.
-
VLCFA Measurement: Very long-chain fatty acid levels in plasma and tissues are measured by mass spectrometry.
-
-
Histology and Immunohistochemistry: Spinal cord sections are analyzed for axonal damage, demyelination (e.g., using Luxol Fast Blue staining), and neuroinflammation (e.g., using Iba1 staining for microglia).
Discussion and Conclusion
Both this compound and Pioglitazone demonstrate significant therapeutic potential in preclinical models of X-ALD by targeting key pathological mechanisms including neuroinflammation, mitochondrial dysfunction, and oxidative stress.
A key differentiator for this compound is its demonstrated ability to penetrate the blood-brain barrier effectively, a factor that may have limited the clinical success of other PPARγ agonists in central nervous system disorders. Preclinical data suggests this compound has robust effects on myelination and oligodendrocyte survival.
Pioglitazone has shown strong efficacy in halting axonal degeneration and improving mitochondrial biogenesis in the Abcd1 null mouse model. Interestingly, a modified form of Pioglitazone, PXL065, has shown superior efficacy in reducing VLCFA levels compared to the parent compound in an X-ALD mouse model.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Therapeutic potential of deuterium-stabilized (R)-pioglitazone-PXL065-for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoryx publishes mechanism of action of this compound in X-ALD in Science Translational Medicine journal [minoryx.com]
- 4. minoryx.com [minoryx.com]
- 5. researchgate.net [researchgate.net]
Validating the neuroprotective effects of Leriglitazone using multiple assays
A Comparative Guide for Researchers and Drug Development Professionals
Leriglitazone (MIN-102), a novel, brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is emerging as a promising therapeutic candidate for several devastating neurodegenerative disorders.[1][2][3] Extensive preclinical and clinical studies have sought to validate its neuroprotective effects through a variety of assays, providing a compelling body of evidence for its mechanism of action and therapeutic potential. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, and offers detailed methodologies for key validation assays.
Mechanism of Action: A Multi-Faceted Neuroprotective Approach
This compound's primary mechanism of action is the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis, energy metabolism, and inflammation.[4][5] Unlike other PPARγ agonists such as pioglitazone, this compound exhibits superior brain penetration, allowing for effective target engagement within the central nervous system (CNS) at safe concentrations. This enhanced CNS bioavailability is a key differentiator, potentially overcoming the limitations of earlier-generation compounds in treating neurological diseases.
The activation of PPARγ by this compound initiates a cascade of downstream effects that collectively contribute to its neuroprotective profile:
-
Enhanced Mitochondrial Function: this compound promotes mitochondrial biogenesis through the PPARγ coactivator 1-alpha (PGC-1α) pathway, leading to an increased number of mitochondria and improved cellular energy production.
-
Reduced Oxidative Stress: By upregulating the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2), this compound helps to mitigate the damaging effects of reactive oxygen species (ROS) that are a hallmark of many neurodegenerative conditions.
-
Anti-Inflammatory Effects: this compound modulates neuroinflammatory pathways by inhibiting the pro-inflammatory transcription factor NF-κB, thereby reducing microglial activation and the production of inflammatory cytokines.
-
Promotion of Myelination: Preclinical studies have shown that this compound can promote the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin, and enhance myelin debris clearance, suggesting a potential for remyelination.
Performance Data: A Quantitative Comparison
The neuroprotective effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings and provide a comparative overview with alternative treatments for its primary target indications: X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA).
Table 1: Preclinical Efficacy of this compound in In Vitro and In Vivo Models
| Assay | Model | Key Finding | Quantitative Data | Reference |
| Mitochondrial Function | Frataxin-deficient dorsal root ganglia (DRG) neurons (FA model) | Restoration of mitochondrial membrane potential | Data not explicitly quantified in abstract | |
| Neuronal Survival | Frataxin-deficient DRG neurons (FA model) | Increased cell survival | Data not explicitly quantified in abstract | |
| Neurite Degeneration | Frataxin-deficient DRG neurons (FA model) | Reduced neurite degeneration | Data not explicitly quantified in abstract | |
| Motor Function | YG8sR mice (FA model) | Improved motor function | Data not explicitly quantified in abstract | |
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Reduced neurological disability | Dose-dependent effect observed | |
| Myelination | In vivo demyelination-remyelination models | Increased myelination and oligodendrocyte survival | Electron microscopy showed proportionately more myelinated axons after 3 weeks of treatment | |
| Brain Penetration | Mice | Increased brain-to-plasma exposure ratio compared to pioglitazone | 50% increase |
Table 2: Clinical Efficacy of this compound in X-linked Adrenoleukodystrophy (cALD)
| Treatment | Clinical Trial | Primary Endpoint | Key Finding | Quantitative Data | Reference |
| This compound | NEXUS (Phase 2/3) | Proportion of patients with arrested disease at week 96 | 35% of patients met arrested disease criteria | Significantly greater than the 10% expected from natural history (p<0.05) | |
| This compound | Compassionate Use Study | Clinical and radiological stability | 10 out of 13 patients were clinically and radiologically stable for up to two years | 5 patients with active neuroinflammation became gadolinium negative | |
| Hematopoietic Stem Cell Transplant (HSCT) | Standard of Care | Halting progression of cerebral ALD | Effective when performed early in the disease process | Not directly compared with this compound in a head-to-head trial | |
| Lentiviral Gene Therapy | Clinical Trials | Halting progression of cerebral ALD | Promising results with a better safety profile than HSCT in some cases | Not directly compared with this compound in a head-to-head trial |
Table 3: Clinical Efficacy in Friedreich's Ataxia (FA)
| Treatment | Clinical Trial | Primary Endpoint | Key Finding | Quantitative Data | Reference |
| This compound | FRAMES (Phase 2) | Change in spinal cord area | Inconclusive as no progression was observed in the placebo group | Significantly prevented iron accumulation in the brain (p=0.050) as measured by QSM | |
| Omaveloxolone (Skyclarys™) | MOXIe (Phase 2) | Change in modified Friedreich's Ataxia Rating Scale (mFARS) score | Individuals receiving Omaveloxolone performed better on the mFARS than the placebo group | Slowed progression of FA as measured by mFARS by 55% over 3 years in an open-label extension compared to a natural history cohort |
Experimental Protocols
Detailed methodologies for key assays are crucial for the replication and validation of experimental findings.
Mitochondrial Membrane Potential Assay
Objective: To measure the mitochondrial membrane potential (ΔΨm) in neurons as an indicator of mitochondrial health.
Principle: This assay utilizes a fluorescent dye, such as JC-1 or Tetramethylrhodamine (TMRM), that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Protocol (using JC-1):
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line in a 24-well plate and culture under standard conditions.
-
Treatment: Treat the cells with this compound or control compounds at the desired concentrations for the specified duration (e.g., 24 hours). Include a positive control for depolarization, such as FCCP or CCCP (5-50 µM for 15-30 minutes).
-
Staining: Prepare a JC-1 staining solution (e.g., 2 µg/mL) in the cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately acquire images using a fluorescence microscope or a plate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Quantification: Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is calculated for each condition. An increase in this ratio indicates a higher mitochondrial membrane potential.
Neurite Outgrowth Assay
Objective: To assess the effect of a compound on the growth and extension of neurites from neurons.
Principle: This assay quantifies the extent of neurite formation, including the number and length of neurites, as a measure of neuronal health and development. It is a valuable tool for identifying compounds with neuroprotective or neuro-regenerative properties.
Protocol:
-
Cell Plating: Coat a 96- or 384-well plate with a suitable substrate (e.g., poly-L-lysine and laminin) to promote neuronal attachment and growth.
-
Seed a neuronal cell line (e.g., Neuro-2a) or primary neurons at an appropriate density.
-
Differentiation (if applicable): For cell lines like Neuro-2a, induce differentiation into a neuronal-like morphology by reducing the serum concentration and adding a differentiation agent like retinoic acid.
-
Treatment: After allowing the cells to adhere and differentiate, treat them with this compound or other test compounds for a specified period (e.g., 24-48 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites. Use a fluorescently labeled secondary antibody for detection.
-
Counterstain the nuclei with a dye like DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron.
-
Number of neurites per neuron.
-
Number of branch points per neuron.
-
Neurofilament Light Chain (NfL) Assay
Objective: To measure the concentration of neurofilament light chain (NfL), a biomarker of neuroaxonal damage, in cerebrospinal fluid (CSF) or blood.
Principle: NfL is a structural protein of neurons that is released into the CSF and blood upon axonal injury. Its levels are elevated in various neurological conditions and can be used to monitor disease activity and treatment response. The most common method for measuring NfL is a highly sensitive immunoassay, such as the Single-Molecule Array (Simoa) technology.
Protocol (using Simoa):
-
Sample Collection: Collect CSF via lumbar puncture or blood (serum or plasma) from subjects. For CSF, polypropylene collection tubes should be used.
-
Sample Preparation: Dilute the CSF or blood samples according to the assay manufacturer's protocol.
-
Immunoassay:
-
The Simoa assay is typically performed on an automated platform (e.g., Quanterix HD-X Analyzer).
-
The assay utilizes paramagnetic beads coated with a capture antibody specific for NfL.
-
The beads are incubated with the sample, allowing the NfL to bind.
-
A biotinylated detection antibody is then added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
-
The beads are washed and loaded into an array of femtoliter-sized wells, such that each well contains at most one bead.
-
A fluorogenic substrate is added, and the wells are sealed.
-
-
Signal Detection: The instrument images the array and counts the number of fluorescent "on" wells, which corresponds to the number of individual NfL molecules captured.
-
Quantification: The concentration of NfL in the sample is determined by comparing the signal to a standard curve generated with known concentrations of recombinant NfL.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: this compound's signaling pathway.
Caption: Experimental workflow for validating this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Minoryx this compound [minoryx.com]
- 4. An update on the diagnosis and treatment of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and Emerging Drug and Gene Therapies for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Leriglitazone vs. Pioglitazone: A Comparative Guide for Neuroinflammation
For researchers and professionals in drug development, understanding the nuances of therapeutic agents targeting neuroinflammation is critical. This guide provides an objective comparison of leriglitazone and pioglitazone, two peroxisome proliferator-activated receptor gamma (PPARγ) agonists with implications for treating central nervous system (CNS) disorders. We will delve into their mechanisms, comparative efficacy based on available data, and the experimental frameworks used to evaluate them.
Introduction
Neuroinflammation is a key pathological feature in a range of neurodegenerative diseases. Both this compound and pioglitazone are thiazolidinediones that act as selective PPARγ agonists, a nuclear receptor that plays a crucial role in regulating inflammation, mitochondrial function, and cellular metabolism.[1][2] While pioglitazone is an established anti-diabetic medication with known anti-inflammatory properties, its efficacy in CNS disorders has been limited by poor brain penetration.[1][3] this compound, a metabolite of pioglitazone, is a novel, brain-penetrant PPARγ agonist specifically developed for CNS diseases.[4] This guide will compare these two agents based on their pharmacological profiles and effects on neuroinflammation.
Mechanism of Action and Signaling Pathways
Both this compound and pioglitazone exert their anti-inflammatory effects primarily through the activation of PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding can lead to:
-
Transrepression of Pro-inflammatory Genes: Activated PPARγ can inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB). This leads to a downregulation of inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).
-
Upregulation of Anti-inflammatory and Protective Genes: PPARγ activation can also promote the expression of genes involved in antioxidant defense and mitochondrial biogenesis, contributing to neuroprotection.
Below is a diagram illustrating the core signaling pathway.
Comparative Efficacy in Neuroinflammation
Direct comparative studies with quantitative data for both drugs under identical experimental conditions are not extensively available in the public domain. However, based on existing preclinical and clinical data, a qualitative and semi-quantitative comparison can be made.
Preclinical Data
| Parameter | This compound | Pioglitazone | References |
| Brain Penetration | Sufficient brain penetration demonstrated, achieving CNS concentrations above levels safely achievable with pioglitazone. | Limited brain penetration, which is considered a major factor for its lack of efficacy in some CNS clinical trials. | |
| Microglial Activation | Reduces microglial activation and macrophage/microglial activation. | Inhibits microglial activation and promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | |
| Pro-inflammatory Cytokines | Decreases NF-kB levels, leading to reduced pro-inflammatory cytokine production. | Decreases the expression of IL-1β, IL-6, and TNF-α. | |
| Neuroprotection | Exerts neuroprotective effects by reducing oxidative stress and improving mitochondrial function. | Demonstrates neuroprotective effects in models of Parkinson's disease and traumatic brain injury. | |
| Myelination | Promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival. | Shows some positive effects on myelination in certain models. |
Clinical Data
Clinical trials for pioglitazone in neurodegenerative diseases like Alzheimer's and Parkinson's have yielded inconsistent results, with some studies failing to show significant efficacy, potentially due to its poor CNS exposure. In contrast, this compound has shown promising results in clinical trials for X-linked adrenoleukodystrophy (X-ALD), demonstrating an ability to halt neuroinflammation and disease progression.
Experimental Protocols
The following are summaries of typical experimental methodologies used to evaluate the anti-neuroinflammatory effects of this compound and pioglitazone.
In Vitro Models
-
Cell Lines: Murine microglial cell lines (e.g., BV-2) or primary microglial cultures are commonly used.
-
Stimulation: Neuroinflammation is often induced by treatment with lipopolysaccharide (LPS).
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound or pioglitazone before LPS stimulation.
-
Endpoint Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA.
-
Nitric Oxide (NO) Production: NO levels are measured using the Griess assay.
-
Gene Expression Analysis: mRNA levels of inflammatory mediators are assessed by quantitative real-time PCR (qRT-PCR).
-
Western Blotting: Protein expression of key signaling molecules (e.g., phosphorylated NF-κB) is analyzed.
-
In Vivo Models
-
Animal Models: Various animal models of neurodegenerative diseases are utilized, such as:
-
Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.
-
LPS-induced neuroinflammation models.
-
Genetic models of specific diseases (e.g., Abcd1 knockout mice for X-ALD).
-
-
Drug Administration: this compound or pioglitazone is administered orally.
-
Behavioral Tests: Motor function and cognitive performance are assessed using tests like the rotarod test, open field test, and Morris water maze.
-
Post-mortem Analysis:
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1), astrogliosis (GFAP), and neuronal damage.
-
Biochemical Assays: Brain homogenates are used for ELISA, qRT-PCR, and Western blotting as described for in vitro models.
-
Conclusion
This compound and pioglitazone are both PPARγ agonists with demonstrated anti-neuroinflammatory properties. The key differentiator appears to be this compound's superior brain penetration, which may overcome the limitations observed with pioglitazone in treating CNS disorders. Preclinical data suggest that this compound is effective in reducing microglial activation, protecting neurons, and promoting remyelination. Furthermore, early clinical data for this compound in X-ALD are encouraging. While pioglitazone has a well-established safety profile and has shown some efficacy in preclinical CNS models, its clinical translation for neuroinflammatory conditions has been challenging. For researchers and drug developers, this compound represents a promising next-generation PPARγ agonist for neuroinflammatory and neurodegenerative diseases, warranting further investigation and clinical development.
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: this compound as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Target Neuroprotection of Thiazolidinediones on Alzheimer’s Disease via Neuroinflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minoryx this compound [minoryx.com]
Assessing Therapeutic Response to Leriglitazone: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic response to Leriglitazone, a novel treatment for X-linked adrenoleukodystrophy (X-ALD), with alternative therapeutic options. The information is compiled from publicly available clinical trial data and research publications to support objective evaluation and further research in the field.
This compound: A PPARγ Agonist for Neuroprotection
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to cross the blood-brain barrier.[1] Its mechanism of action is centered on the modulation of multiple pathways implicated in the pathophysiology of neurodegenerative diseases like X-ALD. By activating PPARγ, this compound influences gene expression related to:
-
Neuroinflammation: Suppression of pro-inflammatory pathways.
-
Mitochondrial Function: Enhancement of mitochondrial biogenesis and function.
-
Demyelination and Remyelination: Promotion of oligodendrocyte survival and differentiation.
-
Oxidative Stress: Reduction of oxidative damage to neural cells.
Biomarkers for Assessing this compound's Therapeutic Response
Clinical trials of this compound, particularly the ADVANCE and NEXUS studies, have utilized a panel of biomarkers to assess its biological activity and therapeutic effect. These biomarkers provide insights into the drug's impact on neuroinflammation, blood-brain barrier integrity, and neuroaxonal damage.
Comparison of Biomarker Data: this compound vs. Alternatives
The following table summarizes the available biomarker data for this compound compared to standard and emerging therapies for cerebral adrenoleukodystrophy (cALD), the most severe form of X-ALD. It is important to note that direct quantitative comparisons are challenging due to the limited availability of specific numerical data from all clinical trials in the public domain.
| Therapeutic Agent | Biomarker | Matrix | Method | Reported Effect | Quantitative Data |
| This compound | Neurofilament Light Chain (NfL) | Plasma | Simoa (Single Molecule Array) | Stabilization or slower increase compared to placebo, indicating reduced neuroaxonal damage.[2][3] | Specific mean change and p-values not publicly available. |
| Matrix Metalloproteinase-9 (MMP-9) | Plasma | Luminex Multiplex Assay | Significant reduction compared to placebo, suggesting improved blood-brain barrier integrity.[2][3] | Specific mean change and p-values not publicly available. | |
| Adiponectin | Plasma, CSF | ELISA | Increase in plasma and cerebrospinal fluid, confirming PPARγ target engagement. | Specific mean change and p-values not publicly available. | |
| Pro-inflammatory Cytokines (e.g., IL-8, CXCL10-IP10, MCP-1) | Plasma | Luminex Multiplex Assay | Decrease in pro-inflammatory cytokines. | Specific mean change and p-values not publicly available. | |
| Hematopoietic Stem Cell Transplantation (HSCT) | Neurofilament Light Chain (NfL) | CSF, Plasma | ELISA, Simoa | Limited data; primarily assessed by clinical and radiological outcomes. | Not consistently reported as a primary outcome measure. |
| Cytokines | CSF | ELISA, Multiplex Assay | Limited data; primarily assessed by clinical and radiological outcomes. | Not consistently reported as a primary outcome measure. | |
| Eli-cel (Lenti-D Gene Therapy) | ABCD1 Protein Expression | Peripheral Blood Mononuclear Cells | Flow Cytometry | Restoration of ABCD1 protein expression in a percentage of cells. | Reported as percentage of positive cells. |
| Very Long-Chain Fatty Acids (VLCFA) | Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | No significant change in plasma VLCFA levels. | Not a primary efficacy biomarker. | |
| Lorenzo's Oil | Very Long-Chain Fatty Acids (VLCFA) | Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | Normalization of plasma VLCFA levels. | Reported as percentage reduction. |
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below. These protocols are representative of the techniques used in clinical and research settings for the assessment of these biomarkers.
Neurofilament Light Chain (NfL) Measurement by Simoa
Principle: The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay that allows for the detection of single protein molecules. For NfL, this involves capturing NfL proteins on antibody-coated magnetic beads and detecting them with a fluorescently labeled antibody.
Protocol Outline:
-
Sample Preparation: Plasma or cerebrospinal fluid (CSF) samples are thawed and centrifuged to remove any particulate matter.
-
Reagent Preparation: All reagents, including capture beads, detection antibodies, and enzyme conjugate, are brought to room temperature.
-
Assay Procedure:
-
Samples, calibrators, and controls are incubated with antibody-coated paramagnetic beads.
-
Biotinylated detection antibodies are added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
-
The beads are washed and resuspended in a resorufin β-D-galactopyranoside (RGP) substrate.
-
The beads are loaded into the Simoa instrument for analysis.
-
-
Data Analysis: The instrument detects the fluorescent signal from single immunocomplexes, and the concentration of NfL is calculated based on a standard curve.
Matrix Metalloproteinase-9 (MMP-9) and Cytokine Measurement by Luminex Multiplex Assay
Principle: The Luminex technology uses color-coded magnetic beads, each coated with a specific antibody to a different analyte. This allows for the simultaneous measurement of multiple proteins in a single sample.
Protocol Outline:
-
Sample Preparation: Plasma samples are thawed and centrifuged.
-
Reagent Preparation: Antibody-coupled beads, detection antibodies, and streptavidin-phycoerythrin (SAPE) are prepared according to the manufacturer's instructions.
-
Assay Procedure:
-
Samples, calibrators, and controls are incubated with the mixture of antibody-coupled beads.
-
A cocktail of biotinylated detection antibodies is added.
-
Streptavidin-phycoerythrin (SAPE) is added, which binds to the biotinylated detection antibodies.
-
The beads are washed and analyzed on a Luminex instrument.
-
-
Data Analysis: The instrument identifies each bead by its color code and quantifies the amount of bound analyte by measuring the fluorescence of the SAPE.
Adiponectin Measurement by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for adiponectin.
-
Sample Incubation: Plasma or CSF samples, along with standards and controls, are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Signal Generation: A substrate for the enzyme is added, leading to a color change.
-
Data Analysis: The absorbance of each well is measured using a microplate reader, and the concentration of adiponectin is determined from a standard curve.
Very Long-Chain Fatty Acid (VLCFA) Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.
Protocol Outline:
-
Lipid Extraction: Lipids are extracted from plasma samples using an organic solvent mixture.
-
Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release fatty acids, which are then derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.
-
GC-MS Analysis: The FAMEs are injected into the gas chromatograph, where they are separated based on their boiling points and retention times. The separated components then enter the mass spectrometer, where they are ionized and detected.
-
Data Analysis: The abundance of specific VLCFAs (e.g., C24:0, C26:0) is quantified by comparing their peak areas to those of internal standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound, a typical experimental workflow for biomarker analysis, and the logical relationship between the biomarkers and the therapeutic response.
Caption: this compound's mechanism of action via PPARγ activation.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Leriglitazone and Existing Treatments for Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disease characterized by progressive ataxia, muscle weakness, and cardiomyopathy. The underlying cause is a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction, iron accumulation, and increased oxidative stress. While there is no cure for FA, recent advancements have led to the approval of the first disease-modifying therapy, omaveloxolone (Skyclarys®), and the clinical investigation of other promising candidates like leriglitazone. This guide provides a detailed, head-to-head comparison of this compound and existing treatments for FA, with a focus on experimental data and methodologies to inform the scientific and drug development community.
Mechanism of Action: Targeting Different Hubs in FA Pathophysiology
The therapeutic strategies for Friedreich's ataxia aim to counteract the downstream effects of frataxin deficiency. This compound and the approved treatment, omaveloxolone, act on distinct but related cellular pathways.
This compound , an orally bioavailable and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is designed to readily cross the blood-brain barrier.[1][2] In the context of FA, its proposed mechanism involves the activation of the PPARγ/PGC-1α pathway.[2][3] This pathway is a master regulator of mitochondrial biogenesis and function, which is impaired in FA.[3] By activating this pathway, this compound is believed to restore mitochondrial function, increase energy production, and promote neuronal survival. Preclinical studies have shown that this compound can increase frataxin levels and protect neurons from degeneration in FA models.
Omaveloxolone (Skyclarys®) , the first FDA-approved treatment for FA, is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that plays a critical role in the cellular antioxidant response. In FA, the Nrf2 signaling pathway is impaired, leaving cells vulnerable to oxidative stress. Omaveloxolone works by restoring Nrf2 activity, which in turn upregulates the expression of numerous antioxidant genes. This helps to mitigate oxidative damage, improve mitochondrial function, and reduce inflammation.
Other Therapeutic Approaches under investigation include iron chelators aimed at reducing mitochondrial iron overload and frataxin replacement therapies designed to address the root cause of the disease. However, these are in earlier stages of development compared to this compound and omaveloxolone.
Clinical Efficacy: A Tale of Two Trials
The clinical development of this compound and omaveloxolone has been marked by two key clinical trials: the Phase 2 FRAMES study for this compound and the registrational Phase 2 MOXIe trial for omaveloxolone.
This compound: The FRAMES Study
The FRAMES trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with FA.
Primary and Secondary Endpoints: The primary endpoint was the change from baseline in the spinal cord area at the C2-C3 level, as measured by MRI, after 48 weeks of treatment. Secondary endpoints included changes in iron accumulation in the dentate nucleus, metabolic markers, and clinical measures of ataxia.
Key Findings: The FRAMES study did not meet its primary endpoint, as no significant difference in spinal cord area was observed between the this compound and placebo groups. However, the study did show some promising results on secondary endpoints. Notably, there was a significant reduction in iron accumulation in the dentate nucleus in the this compound group compared to placebo. While not statistically significant, numerical improvements were also observed in some metabolic markers and in a measure of upper limb ataxia (Composite Cerebellar Functional Severity score - CCFS).
Omaveloxolone: The MOXIe Study
The MOXIe trial was a two-part, registrational Phase 2 study that assessed the safety and efficacy of omaveloxolone in patients with FA.
Primary and Secondary Endpoints: The primary endpoint of the pivotal Part 2 of the study was the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score compared to placebo after 48 weeks. The mFARS is a clinical assessment that measures disease progression.
Key Findings: The MOXIe trial successfully met its primary endpoint, demonstrating a statistically significant improvement in the mFARS score for patients treated with omaveloxolone compared to placebo. Specifically, the omaveloxolone group showed a mean improvement (decrease) in the mFARS score, while the placebo group experienced a worsening of symptoms.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data from the FRAMES and MOXIe clinical trials.
| Table 1: this compound (FRAMES Study) - Key Efficacy Results at 48 Weeks | ||
| Endpoint | This compound | Placebo |
| Primary Endpoint | ||
| Change in Spinal Cord Area (C2-C3) | No significant difference | No significant difference |
| Secondary Endpoints | ||
| Change in Iron Accumulation in Dentate Nucleus | Reduced accumulation (p=0.05 vs placebo) | Increased accumulation |
| Change in Composite Cerebellar Functional Severity (CCFS) Score | Numerical improvement (not statistically significant) | Worsening |
| Table 2: Omaveloxolone (MOXIe Study) - Key Efficacy Results at 48 Weeks | ||
| Endpoint | Omaveloxolone | Placebo |
| Primary Endpoint | ||
| Change in modified Friedreich's Ataxia Rating Scale (mFARS) Score | -1.55 ± 0.69 | +0.85 ± 0.64 |
| Difference between groups | -2.40 ± 0.96 (p=0.014) |
Safety and Tolerability
This compound: In the FRAMES study, this compound was generally well-tolerated. The most common adverse events were weight gain and edema, which are known class effects of PPARγ agonists.
Omaveloxolone: In the MOXIe trial, omaveloxolone was also found to be generally safe and well-tolerated. The most frequently reported adverse events included headache, nausea, and fatigue. Transient, reversible increases in aminotransferase levels were also observed.
Experimental Protocols
FRAMES Study (this compound)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participants: 39 patients with genetically confirmed Friedreich's ataxia, aged 12 to 60 years.
-
Intervention: Patients received either this compound (oral suspension, once daily) or a matching placebo for 48 weeks.
-
Primary Outcome Measure: Change from baseline in the cross-sectional area of the spinal cord at the C2-C3 level, assessed by magnetic resonance imaging (MRI).
-
Key Secondary Outcome Measures:
-
Change in iron accumulation in the dentate nucleus measured by quantitative susceptibility mapping (QSM) on MRI.
-
Change in the Composite Cerebellar Functional Severity (CCFS) score.
-
Safety and tolerability assessments.
-
MOXIe Study (Omaveloxolone)
-
Study Design: A two-part, international, multicenter, double-blind, placebo-controlled, randomized registrational Phase 2 trial.
-
Participants: 103 patients with genetically confirmed Friedreich's ataxia, aged 16 to 40 years.
-
Intervention: In Part 2, patients received either omaveloxolone (150 mg/day) or placebo for 48 weeks.
-
Primary Outcome Measure: Change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score.
-
Key Secondary Outcome Measures:
-
Patient's Global Impression of Change.
-
Clinician's Global Impression of Change.
-
Safety and tolerability assessments.
-
Signaling Pathway Diagrams
Caption: Pathophysiology of Friedreich's Ataxia.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Omaveloxolone.
Conclusion and Future Directions
The approval of omaveloxolone marks a significant milestone in the treatment of Friedreich's ataxia, offering the first disease-modifying therapy for this devastating condition. Its demonstrated efficacy in slowing disease progression, as measured by the mFARS, provides a valuable benchmark for future therapeutic development.
This compound, while not meeting its primary endpoint in the FRAMES study, has shown encouraging signals on key biomarkers of disease pathology, such as reduced iron accumulation in the brain. These findings suggest a potential neuroprotective effect that warrants further investigation, possibly in a larger, longer-term clinical trial with different primary endpoints.
The distinct mechanisms of action of this compound and omaveloxolone present an intriguing possibility for future combination therapies. A multi-pronged approach that simultaneously targets mitochondrial biogenesis (this compound) and the cellular antioxidant response (omaveloxolone) could potentially offer synergistic benefits for patients with Friedreich's ataxia. Further preclinical and clinical research is needed to explore this and other novel therapeutic strategies to address the significant unmet medical need in this patient population.
References
Leriglitazone's Mechanism of Action: A Cross-Validated Comparison in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leriglitazone's performance across different disease models, focusing on its mechanism of action as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented herein is supported by experimental data from preclinical and clinical studies, offering an objective assessment for researchers and professionals in the field of drug development.
This compound: A Novel PPARγ Agonist for CNS Disorders
This compound (MIN-102) is an orally bioavailable, selective PPARγ agonist with the ability to penetrate the blood-brain barrier.[1] Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes. This activation triggers a cascade of downstream effects that address the underlying pathophysiology of several neurodegenerative diseases, including X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA).
The therapeutic potential of this compound stems from its pleiotropic effects, which include:
-
Mitochondrial Biogenesis and Function: this compound stimulates the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, leading to improved mitochondrial function and energy production.[2][3]
-
Neuroinflammation and Oxidative Stress Reduction: By activating PPARγ, this compound can suppress neuroinflammatory pathways, in part by reducing NF-κB levels, and decrease oxidative stress.[2][4]
-
Myelination and Axonal Integrity: this compound has been shown to promote the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system, and to protect against axonal degeneration.
This guide will delve into the experimental evidence supporting these mechanisms across different disease models and compare the efficacy of this compound with alternative therapeutic strategies.
Comparative Efficacy of this compound in Disease Models
The following tables summarize the key quantitative data from clinical and preclinical studies of this compound in X-linked Adrenoleukodystrophy and Friedreich's Ataxia.
Clinical Trial Data: X-linked Adrenoleukodystrophy (X-ALD)
| Trial Name (Disease Phenotype) | Primary Endpoint | This compound Group | Placebo Group | p-value | Key Secondary/Biomarker Endpoints |
| ADVANCE (Adrenomyeloneuropathy) | Change in 6-Minute Walk Test (6MWT) distance at week 96 | No significant difference from placebo | No significant difference from this compound | Not met | Body Sway (eyes closed, feet together): Statistically significant improvement in total (p=0.036) and mediolateral (p=0.003) sway. Progressive Cerebral ALD (cALD): 0/77 patients developed progressive cALD. Neurofilament Light Chain (NfL): Significantly increased levels at week 96 in placebo patients with cerebral lesion progression. |
| NEXUS (Pediatric Cerebral ALD) | Proportion of patients with arrested disease at week 96 | 35% of patients met arrested disease criteria | N/A (Compared to 10% expected from natural history) | Statistically significant | All 20 patients remained clinically stable. |
| CALYX (Adult Cerebral ALD) | Time to death or "bedridden with permanent ventilatory support" | Currently recruiting | Placebo-controlled | N/A | N/A |
Clinical Trial Data: Friedreich's Ataxia (FRDA)
| Trial Name | Primary Endpoint | This compound Group | Placebo Group | p-value | Key Secondary/Biomarker Endpoints |
| FRAMES | Change in spinal cord area (C2-C3) at week 48 | No significant difference from placebo | No progression observed | Not met | Iron Accumulation (Dentate Nucleus): Significantly reduced iron accumulation (p=0.05). tNAA/mIns Ratio (Spinal Cord): Numerical difference in favor of this compound. |
Preclinical Data
| Disease Model | Key Findings | Quantitative Data |
| X-ALD Mouse Model | Improved motor function; restored markers of oxidative stress, mitochondrial function, and inflammation. | Specific quantitative data on motor function improvement is not detailed in the provided search results. |
| Friedreich's Ataxia Mouse Model | Rescued motor function deficit. | Specific quantitative data on the extent of motor function rescue is not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of mitochondrial function through oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24, XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test Kit reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cultured cells (e.g., patient-derived fibroblasts, neurons)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere and grow.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Reagent Loading: Load the Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate.
-
Data Acquisition: Initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Open Field Test for Locomotor Activity and Anxiety-like Behavior in Mice
This test is used to assess general locomotor activity and anxiety-like behavior in rodent models.
Materials:
-
Open field arena (a square or circular arena with walls)
-
Video tracking software
-
70% Ethanol for cleaning
Procedure:
-
Acclimation: Bring the mice to the testing room at least 30 minutes before the test to allow for acclimation.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Test Initiation: Gently place the mouse in the center of the arena.
-
Recording: Record the mouse's activity for a predetermined duration (typically 5-10 minutes) using the video tracking software. The experimenter should remain out of the mouse's sight.
-
Data Analysis: The software analyzes various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of lower anxiety-like behavior.
Gait Analysis in Mouse Models
This protocol is used to quantitatively assess motor coordination and balance in mouse models of ataxia.
Materials:
-
Gait analysis system (e.g., CatWalk, DigiGait) with a transparent walkway, a high-speed camera, and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing apparatus.
-
Trial Execution: Have the mouse walk across the transparent walkway. The high-speed camera records the paw prints from below.
-
Data Acquisition: The software captures and analyzes various gait parameters, including stride length, stance width, swing speed, and paw pressure.
-
Data Analysis: Compare the gait parameters between the treated and untreated or wild-type and disease-model mice to assess the effects of the therapeutic intervention on motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the general workflows for its preclinical and clinical evaluation.
Comparison with Alternative Therapies
A direct head-to-head comparison of this compound with other treatments in clinical trials is not yet available. However, this section provides an overview of the current therapeutic landscape for X-ALD and FRDA.
X-linked Adrenoleukodystrophy (X-ALD)
-
Hematopoietic Stem Cell Transplantation (HSCT): This is the current standard of care for early-stage cerebral ALD. It can halt the progression of cerebral demyelination but is associated with significant risks and is not effective for adrenomyeloneuropathy (AMN).
-
Gene Therapy: Autologous stem cell gene therapy is an emerging alternative to allogeneic HSCT, potentially with a better safety profile. Early results are promising for stabilizing disease progression in boys with early-stage cerebral ALD.
-
Lorenzo's Oil: A mixture of oleic and erucic acids, Lorenzo's oil may have a preventive effect in asymptomatic boys with normal brain MRIs, but its efficacy in established disease is not proven.
Friedreich's Ataxia (FRDA)
-
Omaveloxolone (Skyclarys™): This is the first and only FDA-approved treatment for FRDA in patients aged 16 and older. It is an activator of the Nrf2 pathway, which plays a role in the cellular antioxidant response. Clinical trials have shown that it can slow the progression of neurological symptoms as measured by the modified Friedreich Ataxia Rating Scale (mFARS).
-
Vatiquinone (PTC-743): An investigational drug that targets 15-lipoxygenase to reduce oxidative stress. While the pivotal MOVE-FA trial did not meet its primary endpoint, pre-specified analyses suggested benefits in fatigue and upright stability.
-
Gene Therapy: Several gene therapy approaches are in clinical development, aiming to deliver a functional copy of the frataxin (FXN) gene.
Conclusion
This compound demonstrates a multifaceted mechanism of action that targets key pathological features of X-linked Adrenoleukodystrophy and Friedreich's Ataxia. Preclinical and clinical data provide evidence for its potential to modulate mitochondrial function, reduce neuroinflammation and oxidative stress, and support myelination. While further studies, including the ongoing CALYX trial, are needed to fully establish its efficacy and safety profile, this compound represents a promising therapeutic candidate for these devastating neurodegenerative disorders. This guide provides a foundational overview for researchers and drug development professionals to objectively assess the current evidence base for this compound and its position within the evolving therapeutic landscape.
References
- 1. This compound Treatment May Slow Progression of Adrenomyeloneuropathy - - Practical Neurology [practicalneurology.com]
- 2. Iron deposition quantification: Applications in the brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoryx this compound [minoryx.com]
- 4. Open Field Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Analysis of Leriglitazone and Standard of Care for X-Linked Adrenoleukodystrophy
An in-depth guide for researchers and drug development professionals on the long-term efficacy of Leriglitazone for Adrenomyeloneuropathy and Cerebral Adrenoleukodystrophy, benchmarked against current therapeutic standards.
X-linked adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in various tissues, primarily affecting the nervous system and adrenal glands. The disease manifests in several phenotypes, with the most common being adrenomyeloneuropathy (AMN), which affects adults and is characterized by progressive spinal cord dysfunction, and the more severe cerebral ALD (cALD), which involves demyelination in the brain and can be rapidly fatal. This guide provides a detailed comparison of the investigational drug this compound against the current standard of care for both AMN and cALD, focusing on long-term efficacy, experimental protocols, and underlying mechanisms of action.
This compound: A Novel PPARγ Agonist
This compound is a novel, orally available, and brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] Its mechanism of action is centered on the activation of PPARγ, which in turn modulates the expression of genes involved in mitochondrial biogenesis, oxidative stress, and neuroinflammation.[1][2] By targeting these pathways, this compound aims to restore mitochondrial function, reduce oxidative damage, and mitigate the neuroinflammatory processes that are key features in the pathophysiology of X-ALD.[1][3]
Current Standard of Care: A Dichotomous Approach
The standard of care for X-ALD differs significantly depending on the phenotype:
-
Adrenomyeloneuropathy (AMN): There is currently no approved treatment to halt the progression of AMN. The standard of care is primarily supportive and symptomatic, focusing on managing spasticity, bladder and bowel dysfunction, and providing physical therapy to maintain mobility. Regular monitoring for the potential development of cALD is also a crucial component of patient management.
-
Cerebral Adrenoleukodystrophy (cALD): For patients with early-stage cALD, the only established disease-modifying treatment is allogeneic hematopoietic stem cell transplantation (HSCT). HSCT can halt the progression of cerebral demyelination, but it is associated with significant morbidity and mortality, particularly in patients with advanced disease.
Long-Term Efficacy: this compound vs. Standard of Care
The long-term efficacy of this compound is being evaluated in several key clinical trials. The following tables summarize the available quantitative data from these trials and compare it with the outcomes of the standard of care.
Adrenomyeloneuropathy (AMN)
Table 1: Comparison of this compound (ADVANCE Trial) vs. Placebo for AMN
| Endpoint | This compound (n=77) | Placebo (n=39) | Key Findings |
| Primary Endpoint: Change in 6-Minute Walk Test (6MWT) at 96 weeks | -27.7 m (SD 41.4) | -30.3 m (SD 60.5) | The primary endpoint was not met, with no significant difference between the groups. |
| Progressive cALD Development | 0% (0/77) | 15.4% (6/39) | A significant reduction in the risk of developing life-threatening cerebral ALD was observed in the this compound group. |
| Body Sway (Anteroposterior, eyes closed, feet apart) | Mean change of -1.013 | Increase of 1.380 | Suggests a potential improvement in balance with this compound. |
| Plasma Neurofilament Light Chain (NfL) Levels | Stabilized | Significantly increased in patients with cALD progression | Supports a neuroprotective effect of this compound by reducing axonal degeneration. |
| Plasma MMP-9 Levels | Significantly reduced | - | Indicates preservation of blood-brain barrier integrity. |
| Common Adverse Events | Weight gain (70%), Peripheral edema (64%) | Weight gain (23%), Peripheral edema (18%) | Adverse events were consistent with the known safety profile of PPARγ agonists. |
Cerebral Adrenoleukodystrophy (cALD)
Table 2: Comparison of this compound (NEXUS & CALYX Trials) vs. Hematopoietic Stem Cell Transplantation (HSCT) for cALD
| Endpoint | This compound (NEXUS Trial - Pediatric) | This compound (CALYX Trial - Adult) | Hematopoietic Stem Cell Transplantation (HSCT) | Key Findings |
| Disease Arrest | 35% of patients met arrested disease criteria at 96 weeks (significantly greater than 10% expected from natural history). | Primary endpoint is time to death or becoming bedridden with permanent ventilatory support. | Can halt the progression of cerebral demyelination in early-stage disease. | This compound shows promise in arresting disease progression in pediatric cALD. The CALYX trial will provide data on survival in adults. |
| Survival | 100% survival of patients remaining on treatment at 24 weeks. | To be determined. | 5-year survival estimates range from 57% to 89% depending on disease severity at the time of transplant. | Early data suggests a favorable survival profile for this compound in the pediatric population. |
| Neurological Function Score (NFS) | Stabilized in most patients by week 24. | A secondary endpoint. | Stabilization of neurologic function is greater in patients with early-stage disease. | Both interventions aim to stabilize neurological function. |
| Loes Score (Radiological Severity) | Stabilized in most patients by week 24. | A secondary endpoint. | Stabilization of Loes score is a key outcome measure. | This compound appears to stabilize radiological progression similarly to HSCT in early observations. |
| Safety and Tolerability | Well tolerated with no treatment-related serious adverse events reported. | To be determined. | Associated with significant risks including transplant-related mortality (7-22%), graft-versus-host disease, and infections. | This compound appears to have a more favorable safety profile compared to the significant risks of HSCT. |
Experimental Protocols
This compound Clinical Trials
The methodologies for the key this compound trials are outlined below:
1. ADVANCE Trial (NCT03231878) for AMN:
-
Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: 116 ambulatory men aged 18-65 years with AMN without gadolinium-enhancing brain lesions.
-
Intervention: Daily oral suspension of this compound (starting dose 150 mg) or placebo in a 2:1 ratio for 96 weeks.
-
Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT) distance at week 96.
-
Secondary Endpoints: Included assessments of body sway, quality of life, and the incidence of cerebral lesion progression.
2. NEXUS Trial (NCT04528706) for Pediatric cALD:
-
Design: A 96-week, open-label, Phase 2/3 study.
-
Participants: Boys aged 2-12 years with X-ALD and white matter lesions.
-
Intervention: Once-daily oral this compound.
-
Primary Endpoint: Proportion of patients with arrested disease at week 96.
-
Secondary Endpoints: Change from baseline in Neurologic Function Score (NFS), Loes score, and gadolinium intensity score.
3. CALYX Trial (NCT05819866) for Adult cALD:
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 40 adult male X-ALD patients with progressive cALD, defined by the presence of gadolinium-enhancing brain lesions.
-
Intervention: this compound or placebo with a 1:1 randomization.
-
Primary Endpoint: Time to death or becoming bedridden with a requirement for permanent ventilatory support.
-
Key Exclusion Criteria: Loes score greater than 12 and previous HSCT or gene therapy.
Hematopoietic Stem Cell Transplantation (HSCT)
-
Protocol: Involves myeloablative conditioning chemotherapy followed by the infusion of hematopoietic stem cells from a matched donor.
-
Patient Selection: Typically performed in patients with early-stage cALD, as outcomes are significantly worse in those with advanced neurological deficits.
-
Outcome Measures: Survival, stabilization of neurological and cognitive function, and arrest of cerebral demyelination as assessed by MRI (Loes score).
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental designs, the following diagrams have been generated.
References
- 1. Minoryx this compound [minoryx.com]
- 2. Safety and efficacy of this compound for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kurmapartners.com [kurmapartners.com]
Safety Operating Guide
Proper Disposal of Leriglitazone: A Guide for Laboratory Professionals
Effective management and disposal of investigational compounds like leriglitazone are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a novel research compound, specific disposal protocols for this compound are not publicly available. In the absence of explicit guidance from the manufacturer or a specific classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA), this compound should be handled as a non-hazardous pharmaceutical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.[1][2][3]
This guide provides a general framework for the proper disposal of this compound in a research laboratory setting, emphasizing safety and compliance.
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat[4]
2. Waste Characterization and Segregation:
-
Treat as Non-Hazardous Pharmaceutical Waste: Based on currently available public information, this compound is not listed as a hazardous waste. However, it is prudent to handle all investigational compounds with care.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Keep solid and liquid waste containing this compound in separate, designated containers.
3. Container Management:
-
Use Appropriate Containers: Collect this compound waste in containers that are compatible with the compound and are in good condition to prevent leaks or spills. Plastic containers are often preferred for solid waste.
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
Principal Investigator's Name and Contact Information
-
Building and Room Number
-
Date of initial waste accumulation
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: It is good practice to use secondary containment for liquid waste containers to mitigate potential spills.
5. Final Disposal:
-
Contact EHS for Pickup: Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not dispose of this compound down the drain or in the regular trash.
-
Incineration: The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility. Your EHS department will coordinate this process.
Data Presentation
As no specific quantitative data for the disposal or inactivation of this compound is publicly available, a data table cannot be provided. Researchers should rely on the qualitative guidance provided by their institution's EHS department.
Experimental Protocols
There are no publicly available, validated experimental protocols for the chemical inactivation or disposal of this compound. The recommended procedure is to follow the institutional guidelines for non-hazardous pharmaceutical waste, which typically involves collection and subsequent incineration by a professional waste management service.
Mandatory Visualization
Caption: General workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste from your laboratory.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
